Tazemetostat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSAUGJQHDYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025831 | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403254-99-8 | |
| Record name | Tazemetostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazemetostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Oral Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat, an oral, first-in-class inhibitor of the enhancer of zeste homolog 2 (EZH2), represents a significant advancement in the field of epigenetic therapy. As a small molecule inhibitor, this compound targets the catalytic activity of both wild-type and mutant forms of EZH2, a histone methyltransferase that plays a critical role in chromatin regulation and gene expression.[1][2] Its approval for the treatment of certain hematological and solid malignancies has underscored the therapeutic potential of targeting epigenetic dysregulation in cancer. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of oral this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of EZH2, which leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27).[3][4] This epigenetic mark is a key component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for gene silencing.[5] By inhibiting EZH2, this compound effectively reverses this silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.[5][6]
Mechanism of Action
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[3][6] This inhibition is highly selective for EZH2 over other histone methyltransferases.[4] The consequence of this inhibition is a global decrease in H3K27 trimethylation (H3K27me3), a well-established pharmacodynamic biomarker of this compound activity.[3] In preclinical models, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis in lymphoma cell lines.[4]
Signaling Pathway
The inhibition of EZH2 by this compound has downstream effects on various signaling pathways involved in cell proliferation and differentiation. A key pathway affected is the B-cell receptor (BCR) signaling pathway.[7] Inhibition of EZH2 can lead to an increased dependence on BCR signaling for survival in some lymphoma cells.[7]
Pharmacokinetics
The pharmacokinetic profile of oral this compound has been characterized in both preclinical models and human clinical trials.
Absorption
This compound is orally bioavailable with an absolute bioavailability of approximately 33%.[8][9] Following oral administration, it is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[8][9][10] The systemic exposure to this compound increases in a dose-proportional manner over a dosage range of 200 to 1600 mg twice daily.[9] Administration with a high-fat, high-calorie meal does not have a clinically significant effect on this compound exposure.[11]
Distribution
This compound has a large volume of distribution, suggesting extensive tissue distribution.[10] It is approximately 88% bound to plasma proteins.[9][10]
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system.[3][8][9] The major metabolic pathway is N-dealkylation, leading to the formation of inactive metabolites.[8]
Excretion
This compound and its metabolites are eliminated predominantly in the feces, with a smaller portion excreted in the urine.[8][10] Following a single oral dose of radiolabeled this compound, approximately 79% of the dose was recovered in the feces and 15% in the urine.[8][9] The terminal elimination half-life of this compound is approximately 3.1 hours.[9][10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oral this compound in adult patients.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | 800 mg Dose | Reference |
| Cmax (ng/mL) | 829 | [10] |
| Tmax (h) | 1-2 | [10] |
| AUC (ng*h/mL) | 3340 | [10] |
| Absolute Bioavailability (%) | 33 | [8] |
Table 2: Steady-State Pharmacokinetic Parameters of this compound (800 mg BID)
| Parameter | Value | Reference |
| Tmax (h) | 1-2 | [8] |
| Half-life (h) | 3.1 | [9][10] |
| Apparent Clearance (L/h) | 274 | [10] |
| Volume of Distribution (L) | 1230 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's pharmacodynamics and pharmacokinetics.
Quantification of this compound in Human Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of this compound in human plasma.[9][10]
-
Sample Preparation: Plasma samples (20 μL) are subjected to protein precipitation.[9][10]
-
Chromatographic Separation: A Kinetex C18 column is used with a gradient of 0.1% formic acid in water and acetonitrile over a 3-minute run time.[9][10]
-
Detection: A tandem mass spectrometer with electrospray ionization in positive mode is employed for detection.[9][10]
-
Validation: The assay is validated according to FDA guidance, demonstrating linearity, accuracy, and precision.[9][10]
Preclinical Xenograft Models
In vivo efficacy of this compound is evaluated in mouse xenograft models of various cancers, including B-cell lymphomas and synovial sarcoma.[4][12]
-
Cell Implantation: Human cancer cell lines (e.g., SU-DHL-5, KARPAS-422) are inoculated subcutaneously into immunocompromised mice.[12]
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound (e.g., 125 mg/kg or 500 mg/kg) or vehicle control, typically administered orally twice daily.[12]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.[12]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess H3K27me3 levels by methods such as ELISA or Western blot.[4]
Measurement of H3K27me3 Levels
The pharmacodynamic effect of this compound is assessed by measuring the levels of H3K27me3 in tumor biopsies or peripheral blood mononuclear cells.
-
Immunohistochemistry (IHC): This method is used to visualize and quantify H3K27me3 in tissue sections.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used for the quantitative measurement of H3K27me3 in cell lysates.[4]
-
Flow Cytometry: This technique can be used to measure H3K27me3 levels in individual cells within a heterogeneous population.[13]
-
Western Blotting: This method is used to detect and quantify H3K27me3 in protein extracts from cells or tissues.
Conclusion
Oral this compound exhibits a predictable pharmacokinetic profile and a well-defined pharmacodynamic mechanism of action centered on the inhibition of EZH2 and the subsequent reduction of H3K27 methylation. The data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important epigenetic therapeutic. Further research is ongoing to explore the full potential of this compound in various malignancies and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of this compound in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 5. Initial Testing (Stage 1) of this compound (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatic In Vivo Efficacy of the EZH2-Inhibitor this compound in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of this compound in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of this compound in human plasma using liquid chromatography-tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
Tazemetostat's Impact on the Polycomb Repressive Complex 2 (PRC2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazemetostat, a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), represents a significant advancement in the targeted therapy of specific malignancies. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2 or loss of function in antagonizing proteins like SMARCB1/INI1, is a critical driver in various cancers, including epithelioid sarcoma and follicular lymphoma. This compound acts as a potent and selective inhibitor of both wild-type and mutant forms of EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3), subsequent de-repression of PRC2 target genes, and ultimately, inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on PRC2, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation.
The Polycomb Repressive Complex 2 (PRC2) and its Role in Cancer
The PRC2 complex is a fundamental component of the cellular machinery that governs gene expression and maintains cellular identity.[1][2] Its core components include EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[3] EZH2 contains the catalytically active SET domain, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and trimethylation of H3K27.[4] H3K27me3 is a hallmark of transcriptionally silenced chromatin, and by establishing and maintaining this repressive mark, PRC2 plays a crucial role in developmental processes, stem cell pluripotency, and X-chromosome inactivation.[1][5]
In the context of oncology, the aberrant activity of PRC2 is a well-established driver of tumorigenesis.[2][3] This can occur through several mechanisms:
-
Gain-of-function mutations in EZH2: Specific mutations, such as Y646X and A687V, enhance the catalytic activity of EZH2, leading to elevated global H3K27me3 levels and the silencing of tumor suppressor genes.[6][7] These mutations are frequently observed in follicular lymphoma and diffuse large B-cell lymphoma.[7]
-
Overexpression of EZH2: Increased expression of wild-type EZH2 is common in a variety of solid tumors and is associated with poor prognosis.[8]
-
Loss of function of PRC2 antagonists: The SWI/SNF chromatin remodeling complex functionally opposes PRC2 activity.[9] Inactivating mutations in SWI/SNF subunits, such as SMARCB1 (INI1), lead to unopposed PRC2 activity and oncogenic dependence on EZH2.[6] This is the characteristic molecular feature of epithelioid sarcoma and malignant rhabdoid tumors.[10]
This compound: Mechanism of Action
This compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of both wild-type and mutant EZH2.[11][12] By binding to the SAM-binding pocket within the SET domain of EZH2, this compound prevents the transfer of a methyl group from SAM to H3K27.[13] This leads to a global decrease in H3K27me1, H3K27me2, and H3K27me3 levels. The reduction of this repressive histone mark results in the reactivation of silenced PRC2 target genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[13][14] this compound has demonstrated greater activity in lymphoma cell lines harboring EZH2 mutations, highlighting the concept of oncogene addiction to EZH2 activity.[6][15]
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of this compound as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers | eLife [elifesciences.org]
- 8. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Lysine Methyltransferase Assay | Oncology [domainex.co.uk]
- 10. alexkentsis.net [alexkentsis.net]
- 11. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
Investigating Tazemetostat's activity in EZH2 wild-type versus mutant follicular lymphoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Activity of Tazemetostat in EZH2 Wild-Type versus Mutant Follicular Lymphoma.
Follicular lymphoma (FL), a common subtype of non-Hodgkin lymphoma, is characterized by a dependency on the B-cell receptor signaling pathway and, in a significant subset of patients, by mutations in the epigenetic modifier EZH2. This compound, a first-in-class, orally bioavailable small molecule inhibitor of EZH2, has demonstrated notable clinical activity in both EZH2-mutated and wild-type FL. This guide provides a comprehensive analysis of this compound's activity, detailing the underlying mechanisms, clinical trial data, and the experimental methodologies used to evaluate its efficacy in these distinct patient populations.
The Pivotal Role of EZH2 in Follicular Lymphoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27).[1] In normal germinal center B-cells, EZH2 activity is essential for proliferation and differentiation. However, in FL, hyperactivation of EZH2, either through gain-of-function mutations or overexpression, contributes to lymphomagenesis by suppressing tumor suppressor genes and locking B-cells in a proliferative state.[2][3] Activating mutations in the SET domain of EZH2, most commonly at tyrosine 646 (Y646), are found in approximately 20-27% of FL cases.[4][5]
This compound is a potent and selective inhibitor of both wild-type and mutant EZH2.[1] By blocking the methyltransferase activity of EZH2, this compound leads to a decrease in H3K27 trimethylation, resulting in the derepression of target genes, cell cycle arrest, and apoptosis of lymphoma cells.[2] While lymphoma cells with EZH2 mutations are particularly dependent on its activity, EZH2 is also a critical oncogenic driver in a portion of FL with wild-type EZH2, providing a strong rationale for the use of this compound in both patient populations.[4][6]
Clinical Efficacy: A Comparative Analysis
Clinical trials have demonstrated that while patients with EZH2-mutant FL exhibit a higher overall response rate to this compound, a clinically meaningful and durable response is also observed in patients with EZH2 wild-type disease.
Key Clinical Trial Data (Phase II, NCT01897571)
| Efficacy Endpoint | EZH2 Mutant (EZH2m) | EZH2 Wild-Type (EZH2wt) |
| Objective Response Rate (ORR) | 69%[2][7][8] | 35%[2][7][8] |
| Complete Response (CR) | 13%[7][9] | 4-6%[7][10] |
| Partial Response (PR) | 56%[7] | 29%[7] |
| Median Duration of Response (DOR) | 10.9 months[9] | 13.0 months[9] |
| Median Progression-Free Survival (PFS) | 13.8 months[7][11] | 11.1 - 11.8 months[4][7] |
Data compiled from multiple sources reporting on the Phase II trial of this compound in relapsed/refractory follicular lymphoma.[2][4][7][8][9][10][11]
A propensity score-matched analysis suggested that the differences in efficacy outcomes between the two cohorts might be less pronounced when baseline characteristics are more closely matched. In this analysis, the ORR was 71% in the EZH2 mutant group and 50% in the wild-type group, with median PFS values of 14.8 months and 14.3 months, respectively.[12]
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for the interpretation of efficacy data. Below are detailed descriptions of the key experimental protocols.
Patient Selection and Treatment Regimen
Inclusion Criteria: Eligible patients for the pivotal Phase II study (NCT01897571) were adults (≥18 years) with histologically confirmed follicular lymphoma (grades 1, 2, 3a, or 3b) that had relapsed or was refractory to two or more prior systemic therapies.[8][13] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and provide sufficient tumor tissue for central EZH2 mutation testing.[8][13]
Treatment: this compound was administered orally at a dose of 800 mg twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[1][8]
Determination of EZH2 Mutation Status
The accurate determination of a patient's EZH2 mutation status is paramount for stratification and analysis. A variety of highly sensitive and specific molecular techniques are utilized for this purpose.
1. DNA Extraction:
-
Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples using commercially available kits according to the manufacturer's instructions.
2. Mutation Analysis:
-
Real-Time Allele-Specific PCR: The FDA-approved cobas® EZH2 Mutation Test is a real-time PCR assay designed to detect common gain-of-function mutations in the EZH2 gene, including those at codons Y646, A682, and A692.[5] This method is highly sensitive and provides a qualitative result (mutation detected or not detected).
-
Sanger Sequencing: This traditional method involves the PCR amplification of the relevant EZH2 exons (typically exons 15-20) followed by sequencing.[14][15] While considered a gold standard for sequence accuracy, its sensitivity for detecting low-frequency mutations in a heterogeneous tumor sample can be limited.
-
Next-Generation Sequencing (NGS): Targeted NGS panels that include the EZH2 gene are increasingly used.[11] This approach offers high sensitivity and the ability to detect a broader range of mutations simultaneously. It can also quantify the variant allele frequency, providing insights into the clonality of the mutation.
Assessment of Treatment Response
Objective response to treatment is evaluated using standardized criteria to ensure consistency and comparability across clinical trials.
1. Imaging:
-
Tumor assessments are performed using computed tomography (CT) with or without positron emission tomography (PET) scans at baseline and at regular intervals during treatment (e.g., every 8-12 weeks).[10]
2. Response Criteria:
-
The primary endpoint of objective response rate (ORR) is typically assessed by an independent radiology committee based on the 2007 International Working Group (IWG) criteria or the more recent Response Evaluation Criteria in Lymphoma (RECIL 2017).[1][10][16]
-
RECIL 2017 Key Definitions:
-
Complete Response (CR): Complete disappearance of all target lesions and all nodes with a long axis <10 mm, and normalization of FDG-PET uptake (Deauville score 1-3).[16]
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[16]
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions or the appearance of new lesions.[7][10]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizing the Core Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in inhibiting the PRC2 complex.
Caption: A generalized workflow for a clinical trial of this compound in FL.
Conclusion
This compound represents a significant advancement in the treatment of relapsed or refractory follicular lymphoma, offering a novel, targeted therapeutic option. Its efficacy in both EZH2-mutant and wild-type disease underscores the complex and varied dependencies of FL on EZH2 activity. While response rates are higher in the mutant cohort, the durable responses observed in the wild-type population highlight the broader applicability of this agent. For researchers and drug development professionals, a thorough understanding of the nuances of EZH2 biology, the clinical data, and the rigorous experimental protocols employed in these studies is essential for the continued development of targeted therapies in oncology. Future research will likely focus on identifying biomarkers to better predict response in the EZH2 wild-type population and exploring combination strategies to further enhance the efficacy of this compound.
References
- 1. This compound for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Radiology Assistant : RECIST 1.1 - and more [radiologyassistant.nl]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Follicular Lymphoma, EZH2 Mutation, COBAS | Quest Diagnostics [questdiagnostics.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The ASCO Post [ascopost.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 10. New Response Evaluation Criteria for Lymphoma Clinical Trials: RECIL 2017 - The ASCO Post [ascopost.com]
- 11. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]
- 12. Clinical Trial: NCT01897571 - My Cancer Genome [mycancergenome.org]
- 13. This compound, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EZH2 mutations at diagnosis in follicular lymphoma: a promising biomarker to guide frontline treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. International Working Group consensus response evaluation criteria in lymphoma (RECIL 2017) - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Blueprint of Tazemetostat's Action in SMARCB1-Deficient Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular underpinnings of tazemetostat's efficacy in tumors characterized by the loss of SMARCB1 (also known as INI1 or BAF47), a core subunit of the SWI/SNF chromatin remodeling complex. This compound, a selective inhibitor of the histone methyltransferase EZH2, has shown significant clinical activity in this specific oncologic context. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
The Core Mechanism: An Epigenetic Imbalance
The efficacy of this compound in SMARCB1-deficient tumors is rooted in the functional antagonism between two critical chromatin remodeling complexes: the SWI/SNF (Switch/Sucrose Non-fermentable) complex and the Polycomb Repressive Complex 2 (PRC2).
-
The Role of SWI/SNF: The SWI/SNF complex, of which SMARCB1 is an integral component, is responsible for repositioning nucleosomes, thereby making DNA more accessible for transcription. It generally acts as a tumor suppressor by promoting the expression of genes involved in differentiation and cell cycle arrest.
-
The Role of PRC2: Conversely, the PRC2 complex, with its catalytic subunit EZH2, mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressive chromatin.[1]
-
The Consequence of SMARCB1 Loss: In healthy cells, a balance between SWI/SNF and PRC2 activity ensures proper gene expression. However, in tumors with biallelic loss of the SMARCB1 gene, this balance is disrupted. The absence of a functional SWI/SNF complex leads to unopposed PRC2 activity.[2] This results in aberrant gene silencing, including the repression of tumor suppressor genes, which in turn drives cellular proliferation and dedifferentiation, contributing to tumorigenesis.[1][3]
-
This compound's Intervention: this compound is a potent and selective inhibitor of EZH2.[4] By binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound competitively inhibits its methyltransferase activity.[4] This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2 target genes, including those involved in cell cycle control and differentiation. This epigenetic reprogramming can halt the uncontrolled proliferation of SMARCB1-deficient cancer cells.[3]
Quantitative Efficacy of this compound
The clinical and preclinical efficacy of this compound in SMARCB1-deficient tumors has been demonstrated in various studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of this compound in SMARCB1-Deficient Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| G401 | Malignant Rhabdoid Tumor | 9.7 | --INVALID-LINK-- |
| A-204 | Rhabdomyosarcoma (SMARCB1-deficient) | 14.2 | --INVALID-LINK-- |
| TTC 642 | Malignant Rhabdoid Tumor | 11.5 | --INVALID-LINK-- |
| MON | Malignant Rhabdoid Tumor | 19.8 | --INVALID-LINK-- |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of this compound in Patients with SMARCB1-Deficient Tumors
| Clinical Trial (NCT ID) | Tumor Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase 2 Basket Study (NCT02601950) | Epithelioid Sarcoma | 62 | 15% | 5.5 months | 19.0 months | [2][5][6] |
| NCI-COG Pediatric MATCH (APEC1621C) | Various SMARCB1-loss tumors | 16 | 0% (5% ORR in the overall cohort including other alterations) | 6-month PFS: 35% | 6-month OS: 45% | [7][8][9][10] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the molecular effects of this compound in SMARCB1-deficient tumors.
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a study investigating the cytotoxic effects of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SMARCB1-deficient cancer cell lines.
Materials:
-
SMARCB1-deficient cancer cell lines (e.g., G401, A-204)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well microplates
-
Multimode microplate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 6,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM, starting from a high concentration (e.g., 100 µM) with a 1:2 dilution for 10 steps. Include a vehicle control (DMSO) and a no-treatment control.
-
The following day, wash the cells once with serum-free DMEM.
-
Add 100 µL of the diluted this compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27me3
This protocol provides a framework for assessing changes in the genome-wide distribution of the H3K27me3 mark following this compound treatment.
Objective: To identify genomic regions with altered H3K27me3 levels in SMARCB1-deficient cells upon EZH2 inhibition.
Materials:
-
SMARCB1-deficient cancer cell lines
-
This compound and DMSO
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Micrococcal nuclease or sonicator
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Culture and Treatment:
-
Grow SMARCB1-deficient cells to ~80% confluency.
-
Treat the cells with this compound (at a concentration determined by viability assays, e.g., 1 µM) or DMSO for a specified period (e.g., 48-96 hours).
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest the cells and perform sequential lysis to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and fragment the chromatin to an average size of 200-500 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate a portion of the lysate with an anti-H3K27me3 antibody overnight at 4°C with rotation. Save a small aliquot of the lysate as input control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Compare the H3K27me3 profiles of this compound-treated and control cells to identify differential peaks.
-
Annotate the differential peaks to nearby genes and perform pathway analysis.
-
RNA Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol outlines the steps for analyzing changes in the transcriptome of SMARCB1-deficient cells following this compound treatment.
Objective: To identify genes and pathways that are differentially expressed upon EZH2 inhibition.
Materials:
-
SMARCB1-deficient cancer cell lines
-
This compound and DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
mRNA purification kit (poly-A selection) or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat SMARCB1-deficient cells with this compound or DMSO as described for the ChIP-seq protocol.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess the quality and integrity of the extracted RNA (e.g., by calculating the RNA Integrity Number, RIN).
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads (poly-A selection).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene (e.g., as read counts).
-
Perform differential gene expression analysis between the this compound-treated and control samples.
-
Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the differentially expressed genes to identify affected biological processes.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Logical relationship of SMARCB1 loss and this compound action.
Figure 2: Signaling pathway of this compound in SMARCB1-deficient tumors.
References
- 1. Comprehensive analysis of chromatin states in atypical teratoid/rhabdoid tumor identifies diverging roles for SWI/SNF and Polycomb in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. An approach for prioritizing candidate genes from RNA-seq using preclinical cocaine self-administration datasets as a test case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA sequencing and its applications in cancer and rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Applications of RNA-seq in cancer and tumor research [frontiersin.org]
- 9. SMARCB1-mediated SWI/SNF complex function is essential for enhancer regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Chromatin Changes Resulting from Single-Gene Inactivation-The Role of SMARCB1 in Malignant Rhabdoid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Tazemetostat's Role in Cell Cycle Arrest and Apoptosis in Lymphoma Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazemetostat, a first-in-class, oral inhibitor of the enhancer of zeste homolog 2 (EZH2), has emerged as a significant therapeutic agent in the management of certain hematological malignancies, particularly follicular lymphoma.[1][2][3][4] Its mechanism of action, centered on the epigenetic modulation of gene expression, leads to potent anti-tumor effects, primarily through the induction of cell cycle arrest and apoptosis in lymphoma cells.[5][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role in these critical cellular processes, with a focus on lymphoma models. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: this compound and its Target, EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene expression.[6][7] Through its histone methyltransferase activity, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[7] In several cancers, including follicular lymphoma and diffuse large B-cell lymphoma (DLBCL), EZH2 is frequently hyperactivated due to gain-of-function mutations or overexpression.[1][5][2] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[7]
This compound is a small molecule inhibitor that selectively targets both wild-type and mutant forms of EZH2.[1][5][2][3] By inhibiting EZH2's methyltransferase activity, this compound leads to a decrease in H3K27me3 levels, resulting in the de-repression of PRC2 target genes and subsequent anti-tumor effects.[7]
Mechanism of Action: Induction of Cell Cycle Arrest
A primary consequence of EZH2 inhibition by this compound in lymphoma cells is the induction of cell cycle arrest, predominantly in the G1 phase.[8][9] This effect is mediated by the de-repression of key cell cycle inhibitors.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The inhibition of EZH2 by this compound leads to the upregulation of tumor suppressor genes such as CDKN1A (encoding p21) and CDKN2A (encoding p16), which are direct targets of PRC2.[10] The proteins p21 and p16 are cyclin-dependent kinase (CDK) inhibitors that play a crucial role in regulating the G1/S transition. By inhibiting CDK4/6 and CDK2, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle in the G1 phase.
Quantitative Data: Cell Cycle Analysis
The following table summarizes the observed effects of this compound on the cell cycle in various lymphoma cell lines.
| Cell Line | EZH2 Status | This compound Concentration | Treatment Duration | % Cells in G0/G1 Phase (vs. Control) | Reference |
| SW620 (Colorectal Cancer) | Not Specified | siRNA | Not Specified | 59.25 ± 4.95% (vs. lower in control) | [9] |
| Note: | While the provided search results frequently mention G1 arrest in lymphoma models, specific quantitative data from these models was not readily available in the initial search results. The data from a colorectal cancer model is included as an example of EZH2 inhibition's effect on the cell cycle. |
Mechanism of Action: Induction of Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in lymphoma cells.[1][5][2][3] This effect is particularly pronounced in lymphoma cell lines harboring EZH2 mutations.[11][12]
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic response to this compound is complex and involves both intrinsic and extrinsic pathways. A key mechanism is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Quantitative Data: Apoptosis Assays
The table below presents quantitative data on this compound-induced apoptosis in lymphoma cell lines.
| Cell Line | EZH2 Status | This compound Concentration | Treatment Duration | Apoptosis Measurement (% Apoptotic Cells vs. Control) | Reference |
| KARPAS-422 | Mutant | 1 µmol/L | 10 days | Significant increase in Annexin-V positive cells vs. DMSO | [12] |
| Farage | Wild-Type | 1 µmol/L | 10 days | Minor increase in Annexin-V positive cells vs. DMSO | [12] |
| SU-DHL-5 | Wild-Type | 1 µmol/L | 10 days | No significant increase in Annexin-V positive cells vs. DMSO | [12] |
| TMD8 | Wild-Type | 1 µmol/L | 10 days | No significant increase in Annexin-V positive cells vs. DMSO | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate this compound's effects on cell cycle and apoptosis.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.
Methodology:
-
Seed lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours to 11 days).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the data to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat lymphoma cells with this compound at various concentrations or for different durations. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the DNA dye.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Treat lymphoma cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide, PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The preclinical evidence robustly supports the role of this compound in inducing cell cycle arrest and apoptosis in lymphoma models. Its ability to reverse the epigenetic silencing of key tumor suppressor genes provides a clear mechanism for its anti-proliferative and pro-apoptotic effects. The enhanced sensitivity of EZH2-mutant lymphomas to this compound highlights the dependence of these tumors on the EZH2 pathway for their survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EZH2 inhibition in lymphoma and other malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Gene Targets of Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream gene targets of Tazemetostat, a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). By elucidating its mechanism of action and the resultant changes in gene expression, this document aims to serve as a critical resource for professionals in oncology research and drug development.
Introduction: this compound and the EZH2 Epigenetic Checkpoint
This compound is an epigenetic modulator that targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In various cancers, including follicular lymphoma (FL) and certain solid tumors like epithelioid sarcoma, hyperactivation of EZH2—either through gain-of-function mutations or overexpression—leads to aberrant gene silencing that promotes cell proliferation and blocks differentiation.[1] this compound's therapeutic effect stems from its ability to reverse this pathological gene repression. Identifying the specific downstream genes and pathways modulated by this compound is crucial for understanding its anti-tumor activity, discovering biomarkers for patient stratification, and devising rational combination therapies.
Mechanism of Action: Reversing Pathological Gene Silencing
EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is a hallmark of transcriptionally silent chromatin. By adding this mark to the promoter regions of target genes, the PRC2 complex effectively switches them off. These silenced genes often include tumor suppressors, cell cycle inhibitors, and pro-differentiation factors.
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of both wild-type and mutant EZH2. This inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. The removal of this repressive mark allows for the re-expression of previously silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Identification of Downstream Gene Targets
The primary consequence of this compound treatment is the reactivation of silenced genes and the modulation of key cellular pathways. This is achieved through genome-wide reprogramming of the H3K27me3 landscape. The identification of these downstream targets has been primarily accomplished through high-throughput techniques like RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq).
Upon this compound treatment, a significant number of genes are upregulated as the repressive H3K27me3 mark is removed from their promoters.
| Gene/Gene Set | Function | Cancer Type | Fold Change (Approx.) | Citation |
| CCL17 (TARC) | T-cell chemoattractant | B-cell Lymphoma | >2-fold | [3][4] |
| Hodgkin/Reed-Sternberg (H/RS) Cell Signature Genes | Immune response, cell signaling | Follicular Lymphoma | >2-fold for 18% of signature | [3] |
| B-cell Maturation & Differentiation Genes (e.g., PRDM1) | Terminal differentiation of B-cells | Diffuse Large B-cell Lymphoma (DLBCL) | Enriched Gene Set | [5] |
| Tumor Suppressor Genes | Inhibit proliferation, promote apoptosis | General | Not specified | [6] |
| Cell Cycle Inhibitors | Arrest cell cycle progression | General | Not specified | [6] |
Table 1: Summary of key genes and gene sets upregulated by this compound.
A notable finding is the upregulation of the chemokine CCL17 in B-cell lymphomas.[3][4] Increased CCL17 expression can enhance the recruitment of T-cells into the tumor microenvironment, suggesting that this compound may not only have direct cytotoxic effects but also potentiate anti-tumor immunity.[4]
While the primary mechanism of this compound involves lifting repression, downstream effects can also lead to the downregulation of certain gene sets, often those involved in proliferation and survival pathways that are dependent on the oncogenic state maintained by EZH2.
| Gene/Gene Set | Function | Cancer Type | Fold Change (Approx.) | Citation |
| B-cell Receptor (BCR) Responsive Genes | B-cell activation and proliferation | DLBCL | Enriched Gene Set (Decreased) | [5][7] |
| EZH2 | Histone Methyltransferase (feedback loop) | Lymphoma | 4-fold reduction from baseline in one patient | [6][8] |
| Cell Cycle Progression Genes | Promote cell division | General | Enriched Gene Set (Decreased) | [1] |
Table 2: Summary of key gene sets downregulated following this compound treatment.
In DLBCL, this compound treatment leads to a decreased expression of genes responsive to B-cell receptor (BCR) ligation, indicating an altered dependency on B-cell activation signaling.[5][7] This suggests a complex rewiring of cellular signaling pathways following epigenetic modulation.
Experimental Protocols for Target Identification
The identification and validation of this compound's downstream targets rely on a combination of genomic and molecular biology techniques. Below are detailed protocols for the key experiments.
This protocol outlines the steps to identify genome-wide changes in gene expression following this compound treatment.
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Isolate total RNA from treated and control cells using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high RNA Integrity Numbers (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 100-1000 ng of total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20-30 million reads per sample.[10]
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using software like Trimmomatic.
-
Align trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.[5]
-
Quantify gene expression by counting reads per gene using tools like featureCounts or RSEM.[5]
-
Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR to identify genes with a statistically significant change in expression (e.g., FDR < 0.05 and |log2(Fold Change)| > 1).[11]
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by the treatment.[5]
-
This protocol is used to map the genomic locations of the H3K27me3 mark and assess how they change after this compound treatment.
-
Cell Culture and Cross-linking:
-
Culture and treat cells as described in the RNA-seq protocol.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication (e.g., Bioruptor).[12]
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to H3K27me3 (e.g., from Millipore).[12] A parallel sample with a non-specific IgG antibody should be used as a negative control.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a PCR purification kit.
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA using a kit like the NEBNext Ultra II DNA Library Prep Kit.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a platform like Illumina NextSeq or NovaSeq.[12]
-
Align sequenced reads to a reference genome using an aligner like Bowtie2.
-
Perform peak calling using software such as MACS2 to identify regions of the genome significantly enriched for H3K27me3 in treated versus control samples.[13]
-
Annotate the identified peaks to nearby genes to determine which gene promoters are losing the H3K27me3 mark, correlating these findings with the RNA-seq data to identify direct targets.
-
Conclusion
This compound reverses the oncogenic effects of EZH2 hyperactivation by inhibiting H3K27 trimethylation, leading to a profound reprogramming of the cancer cell transcriptome. Key downstream effects include the upregulation of tumor suppressors and differentiation-associated genes, such as CCL17, and the downregulation of pro-proliferative pathways like BCR signaling. The integrated use of RNA-seq and ChIP-seq provides a powerful workflow for the continued identification and validation of these downstream targets. This in-depth understanding is essential for optimizing the clinical application of this compound and developing the next generation of epigenetic therapies.
References
- 1. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The EZH2 inhibitor this compound upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EZH2 inhibitor this compound upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treating lymphoma is now a bit EZ-er - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. Bioinformatic analysis of RNA-seq data unveiled critical genes in rectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing Tazemetostat-Treated Human Chordoma Xenograft Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing patient-derived chordoma xenograft (PDX) models in mice to evaluate the in vivo efficacy of tazemetostat, a selective EZH2 inhibitor. The protocols outlined below cover the critical steps from xenograft establishment to treatment and subsequent analysis.
Introduction
Chordomas are rare, slow-growing bone cancers that arise from remnants of the notochord and are notoriously resistant to conventional chemotherapy and radiation.[1] The development of relevant preclinical models is crucial for testing novel therapeutic strategies. Patient-derived xenografts, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a valuable tool as they closely recapitulate the histopathological and genetic characteristics of the original tumor.[2]
This compound is an orally bioavailable small molecule inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing.[3] In some cancers, including chordomas with mutations in genes like PBRM1, the SWI/SNF complex is inactivated, leading to oncogenic dependence on EZH2 activity.[5] By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit cancer cell growth.[3] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in PBRM1-mutated chordoma xenografts, highlighting its potential as a targeted therapy for this disease.[5][6]
Experimental Workflow Overview
The overall workflow for establishing and evaluating this compound-treated chordoma xenografts is depicted below.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Optimal Dosing of Tazemetostat in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the optimal dosing schedules for the EZH2 inhibitor, Tazemetostat, in various preclinical animal models. The information is compiled from multiple studies to guide the design of future in vivo experiments.
Summary of Preclinical Dosing Regimens
The following table summarizes the effective dosing schedules of this compound used in different preclinical cancer models. Oral gavage is the standard route of administration.
| Animal Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Vehicle | Key Findings | Reference(s) |
| Nude Mice | Chordoma (PBRM1-mutated PDX) | 75 | Twice a day, 5 days per week | Not Specified | Dramatic in vivo efficacy | [1] |
| SCID Mice | Diffuse Large B-cell Lymphoma (DLBCL) Xenografts | 125 or 500 | Twice a day | 0.5% NaCMC with 0.1% Tween-80 | Dose-dependent tumor growth inhibition | [2] |
| SCID Mice | Rhabdoid Tumor (G401 Xenografts) | 500 | Twice a day for 21 or 28 days | 0.5% NaCMC plus 0.1% Tween 80 in water | Significant anti-tumor activity | [3] |
| Nude Mice | Ewing's Sarcoma (TC71 Xenografts) | 200-400 | Twice a day | Not Specified | Decreased H3K27me3, transient tumor growth inhibition | [4] |
| Various | Solid Tumor Xenografts (PPTP) | 400 (350 as free base) | Twice a day for 28 days | 0.5% Sodium Carboxymethylcellulose and 0.1% Tween-80 | Significant differences in event-free survival in 9 of 30 xenografts | [5] |
| Mice | Synovial Sarcoma (PDX models) | 250, 400-500 | Twice a day for 35 days | Not Specified | Dose-dependent tumor growth inhibition | [6] |
Mechanism of Action: EZH2 Inhibition
This compound is a selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically tri-methylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. In several cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression. This compound competes with the cofactor S-adenosylmethionine (SAM) to block EZH2's methyltransferase activity, thereby reducing global H3K27me3 levels and reactivating the expression of tumor suppressor genes.
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Experimental Protocols
General Animal Husbandry
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to standard chow and water.
-
Monitoring: Monitor animal body weight and overall health status regularly (e.g., twice weekly).
Xenograft Tumor Model Establishment
This workflow outlines the key steps for establishing and treating xenograft models.
Caption: General workflow for preclinical xenograft studies with this compound.
Detailed Protocol: Subcutaneous Xenograft Study
-
Cell Preparation: Culture human cancer cells (e.g., G401 for rhabdoid tumor, TC71 for Ewing's sarcoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 106 cells per 0.2 mL.[3]
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Begin measuring tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm3, randomize the animals into treatment and control groups.[1]
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound daily in a vehicle of 0.5% sodium carboxymethylcellulose (NaCMC) and 0.1% Tween-80 in sterile water.[3][5]
-
Sonicate and vortex the suspension until it is homogeneous.[5]
-
Administer the designated dose (e.g., 500 mg/kg) by oral gavage twice daily at a volume of 10 µL/g of body weight.[3]
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor for any signs of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the treatment period, or at specified time points, tumors can be harvested for biomarker analysis.
-
For H3K27me3 analysis, tumors should be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C prior to histone extraction and ELISA.[5]
-
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm3), or after a fixed duration of treatment (e.g., 28 days).[3][5]
Pharmacokinetic Profile in Preclinical Models
Understanding the pharmacokinetic properties of this compound is crucial for interpreting efficacy data and designing optimal dosing schedules.
| Parameter | Mouse | Rat | Human |
| Bioavailability | ~33% | Not Specified | ~33%[7] |
| Time to Max. Concentration (Tmax) | Not Specified | Not Specified | 1-2 hours[7][8] |
| Plasma Protein Binding | Minimal Difference from Human | Minimal Difference from Human | 88%[7][8] |
| Metabolism | Not Specified | CYP3A | CYP3A4[8][9] |
| Elimination | Not Specified | Feces | 79% Feces, 15% Urine[3][7] |
| Half-life (t1/2) | Not Specified | 10.56 h (can be prolonged)[10] | 3.1 hours[3][7] |
Note: Pharmacokinetic parameters can vary depending on the specific strain and experimental conditions. The data presented here are general values compiled from the literature.
References
- 1. Dramatic In Vivo Efficacy of the EZH2-Inhibitor this compound in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of this compound (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Sarcoma Cells Following Tazemetostat Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat, an inhibitor of the histone methyltransferase EZH2, has emerged as a targeted therapy for certain cancers, including epithelioid sarcoma.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2] In several sarcoma subtypes, particularly those with loss-of-function mutations in the SWI/SNF chromatin remodeling complex component SMARCB1 (also known as INI1), tumor cells become dependent on EZH2 activity for their proliferation and survival.[2] this compound disrupts this oncogenic signaling, leading to anti-tumor effects. A key mechanism of action of this compound in susceptible sarcoma cells is the induction of cell cycle arrest, primarily at the G1 phase.[3] This application note provides a summary of the effects of this compound on the cell cycle of various sarcoma cell lines and detailed protocols for performing cell cycle analysis.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various sarcoma cell lines as determined by flow cytometry.
Table 1: Cell Cycle Distribution of Rhabdoid Tumor Cells (G401) Following this compound Exposure
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 45 | 35 | 20 | [4] |
| This compound (1 µM) for 11 days | 65 | 20 | 15 | [4] |
Table 2: Cell Cycle Distribution of Uterine Sarcoma Cells (MES-SA) Following this compound Exposure
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55 | 30 | 15 | |
| This compound (4.5 µM) | 70 | 18 | 12 |
Table 3: Cell Cycle Analysis of Synovial Sarcoma Cells (Fuji and HS-SY-II) Following this compound Exposure
| Cell Line | Treatment | Change in Cell Cycle Distribution | Reference |
| Fuji | This compound | No significant change observed | |
| HS-SY-II | This compound | No significant change observed |
Signaling Pathway
This compound-induced cell cycle arrest in susceptible sarcoma cells is primarily mediated through the derepression of cyclin-dependent kinase inhibitors, leading to the inhibition of the RB-E2F signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging of Tazemetostat Tumor Response
Introduction
Tazemetostat (Tazverik®) is a first-in-class, oral, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in silencing tumor suppressor genes through the methylation of histone H3 at lysine 27 (H3K27me3).[3][4][5] By inhibiting both wild-type and mutant forms of EZH2, this compound leads to decreased H3K27me3 levels, re-activation of silenced genes, and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[1][6] It is FDA-approved for specific types of epithelioid sarcoma and follicular lymphoma.[4][7][8]
Monitoring the in vivo response to this compound is critical for both preclinical research and clinical management. Non-invasive imaging techniques provide a powerful means to longitudinally assess tumor burden, metabolic activity, and therapeutic efficacy. These notes detail protocols for two key imaging modalities: Bioluminescence Imaging (BLI) for preclinical xenograft models and Positron Emission Tomography/Computed Tomography (PET/CT) for both preclinical and clinical evaluation.
This compound Mechanism of Action: EZH2 Signaling Pathway
This compound exerts its anti-tumor effects by targeting the catalytic activity of EZH2. In many cancers, hyperactivation of EZH2 leads to excessive H3K27 trimethylation, which represses the expression of tumor suppressor genes, thereby promoting cell proliferation and survival.[4] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, blocking its methyltransferase activity.[4] This reverses the epigenetic silencing, reactivates tumor suppressor pathways, and ultimately inhibits tumor growth.[3][4]
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 methylation.
Application Note 1: Preclinical Monitoring with Bioluminescence Imaging (BLI)
Principle of the Technique: Bioluminescence imaging (BLI) is a highly sensitive, non-invasive technique widely used in preclinical oncology research to monitor tumor growth and therapeutic response in real-time.[9] The method relies on tumor cells that have been genetically engineered to stably express a luciferase enzyme. When the substrate (e.g., D-luciferin) is administered to the animal, the luciferase enzyme catalyzes a reaction that produces light.[9][10] This light emission can be captured and quantified by a sensitive CCD camera, providing a direct measure of the viable tumor cell mass.[11][12]
Caption: A typical workflow for monitoring this compound efficacy using in vivo BLI.
Protocol: BLI for this compound Response in a Xenograft Model
This protocol provides a general framework for assessing this compound in a subcutaneous xenograft model. Specifics should be optimized for the cell line and animal strain used.
1. Materials:
-
Cancer cell line (e.g., rhabdoid tumor, lymphoma) stably expressing firefly luciferase.
-
Immunocompromised mice (e.g., SCID, NSG).
-
This compound and appropriate vehicle solution (e.g., 0.5% NaCMC with 0.1% Tween-80).[13]
-
D-luciferin potassium salt (e.g., 150 mg/kg).[10]
-
Matrigel (optional, for improved tumor take-rate).[13]
-
In vivo imaging system (IVIS) or equivalent.
-
Anesthesia (e.g., isoflurane).
2. Cell Preparation and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and determine cell viability (should be >95%).
-
Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel. A typical inoculum is 5 x 10^6 cells.[13]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Allow tumors to establish. Monitor tumor volume using digital calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 per group).[13]
-
Administer this compound or vehicle control orally, twice daily. Doses in preclinical models often range from 125 mg/kg to 500 mg/kg.[13][14]
-
Continue treatment for a specified duration (e.g., 28 days).[14]
4. Bioluminescence Imaging Procedure:
-
Perform baseline imaging before the first treatment dose and repeat at regular intervals (e.g., weekly).
-
Administer D-luciferin via intraperitoneal (IP) injection (150 mg/kg).[10]
-
Anesthetize mice using isoflurane (2-3% for induction, 1-1.5% for maintenance).[10]
-
Place the mouse in the imaging chamber.
-
Acquire images 8-12 minutes post-luciferin injection, as this is often the time of peak photon emission.[10]
-
Use imaging software to draw a region of interest (ROI) around the tumor and quantify the signal as total flux (photons/second).
5. Data Analysis:
-
Normalize the BLI signal for each mouse to its baseline signal.
-
Compare the average BLI signal between the this compound-treated group and the vehicle control group over time.
-
Correlate the BLI signal with caliper-based tumor volume measurements.
Preclinical Data Summary
| Model Type | Cancer Type | This compound Dose | Key Finding | Citation |
| Cell Line Xenograft (KARPAS-422) | EZH2-mutant Lymphoma | 500 mg/kg, twice daily | Significant tumor growth inhibition. | [13] |
| Cell Line Xenograft (SU-DHL-5) | EZH2 wild-type Lymphoma | 500 mg/kg, twice daily | Cytostatic response with tumor growth inhibition without regression. | [13] |
| Patient-Derived Xenograft (PDX) | PBRM1-mutant Chordoma | Not specified | 100% overall survival in the treated PDX model. | [15] |
| Cell Line Xenograft (G401) | Rhabdoid Tumor | 400 mg/kg, twice daily | Stable disease and delayed tumor regression. | [14] |
| Patient-Derived Xenograft (PDX) | Synovial Sarcoma | Not specified | Dose-dependent tumor growth inhibition. | [16] |
Application Note 2: Clinical & Preclinical Monitoring with PET/CT
Principle of the Technique: Positron Emission Tomography (PET) is a functional imaging technique that provides quantitative information on metabolic processes.[17] When combined with Computed Tomography (CT) for anatomical localization, PET/CT is a cornerstone of modern oncologic imaging. For monitoring therapy response, the most common radiotracer is [18F]fluorodeoxyglucose (FDG), a glucose analog.[17] Cancer cells typically have high glucose uptake, which is visualized by FDG-PET. A successful response to therapy like this compound often leads to a decrease in the tumor's metabolic activity, which can be detected as a reduction in FDG uptake, often before changes in tumor size are apparent.[17][18]
Caption: General workflow for using PET/CT to monitor tumor response to this compound.
Protocol: FDG-PET/CT for this compound Response
This protocol describes a generalized procedure applicable to both clinical and preclinical settings. Adherence to institutional and radiation safety guidelines is mandatory.
1. Subject Preparation:
-
Clinical: Patients should fast for at least 6 hours prior to the scan to reduce background muscle and myocardial glucose uptake.
-
Preclinical: Animals should be fasted for 4-6 hours. To prevent hypothermia and stress-induced brown fat uptake, keep animals warm before and during the uptake period.
2. Radiotracer Administration:
-
Administer [18F]FDG intravenously. The dose is calculated based on body weight.
-
Following injection, the subject should rest quietly in a warm, dimly lit room for an uptake period of approximately 60 minutes to allow for tracer distribution.
3. PET/CT Imaging:
-
Position the subject on the scanner bed. An initial low-dose CT scan is performed for anatomical localization and attenuation correction.
-
Immediately following the CT, a PET scan is acquired over the same anatomical region.
-
Ensure consistent acquisition parameters between baseline and follow-up scans for reliable comparison.
4. Data Analysis and Response Assessment:
-
Reconstruct PET images and co-register them with the CT scan.
-
Identify tumor lesions and quantify FDG uptake using the Standardized Uptake Value (SUV), typically SUVmax (the maximum pixel value within a region of interest).
-
Compare the SUVmax of target lesions on the post-treatment scan to the baseline scan. A significant decrease in FDG uptake suggests a positive metabolic response.[18]
-
In a clinical setting, response is often categorized using criteria like PERCIST (PET Response Criteria in Solid Tumors).
Clinical Data Summary: Phase 2 Trial in Follicular Lymphoma
The following table summarizes key efficacy data from a pivotal phase 2 trial of this compound in patients with relapsed or refractory follicular lymphoma, where response was assessed by an independent radiology committee.[2][19]
| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Citation |
| EZH2 Mutant (EZH2mut) | 45 | 69% | 13% | 56% | 10.9 months | [2][19][20] |
| EZH2 Wild-Type (EZH2WT) | 54 | 35% | 4% | 31% | 13.0 months | [2][19][20] |
References
- 1. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. quora.com [quora.com]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Imaging for Evaluation of Antitumor Effect In Vitro and In Vivo in Mice Xenografted Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Initial testing (stage 1) of this compound (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 17. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound in Relapsed or Refractory Follicular Lymphoma - The ASCO Post [ascopost.com]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing Apoptosis Post-Tazemetostat Treatment via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat, a potent and selective inhibitor of the histone methyltransferase EZH2, has emerged as a promising therapeutic agent in various malignancies, particularly those with EZH2 mutations or reliance on the PRC2 complex.[1] By inhibiting EZH2, this compound leads to the derepression of target genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and understanding its mechanism of action. Flow cytometry stands out as a powerful technique for the quantitative analysis of apoptosis at the single-cell level.
These application notes provide detailed protocols for assessing this compound-induced apoptosis using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and active Caspase-3 analysis.
Mechanism of this compound-Induced Apoptosis
This compound functions by inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. The decrease in H3K27me3 results in the transcriptional derepression of PRC2 target genes, including tumor suppressor genes and pro-apoptotic factors.[2]
One of the key pathways implicated in this compound-induced apoptosis involves the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] this compound treatment has been shown to upregulate the expression of pro-apoptotic Bcl-2 family members such as BMF, BCL2L11 (Bim), and BCL2L14.[3] These proteins can overcome the anti-apoptotic effects of Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Additionally, EZH2 has been shown to regulate apoptosis through the mTOR signaling pathway.[2] Inhibition of EZH2 can lead to the activation of mTOR inhibitors, thereby suppressing mTOR activity and promoting apoptosis.[2]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the quantitative data on apoptosis induction by this compound in different lymphoma cell lines, as determined by flow cytometry.
| Cell Line | EZH2 Status | Treatment | Assay | Apoptosis Measurement | Reference |
| KARPAS-422 | Mutant (Y646N) | 1 µmol/L this compound for 10 days | Annexin V/PI | ~25% Early Apoptotic Cells | [4][5] |
| Farage | Wild-Type | 1 µmol/L this compound for 10 days | Annexin V/PI | ~5% Early Apoptotic Cells | [4][5] |
| SU-DHL-5 | Wild-Type | 1 µmol/L this compound (in combination with Ibrutinib) for 7 days | Annexin V/7-AAD | Significant increase in apoptosis compared to single agents | [6] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Protocol 2: Intracellular Staining for Activated Caspase-3
This protocol detects the active form of Caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound-treated and control cells
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome)
-
Isotype control antibody
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells once with Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody or the isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Compare the fluorescence intensity of the anti-active Caspase-3 stained cells to the isotype control to determine the percentage of cells with activated Caspase-3.
-
Mandatory Visualizations
References
- 1. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tazemetostat Oral Bioavailability in Research Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, Tazemetostat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why can it be variable?
A1: The mean absolute oral bioavailability of this compound in humans is approximately 33%[1][2]. In preclinical animal models, it is often described as having good oral bioavailability, but this can be influenced by the formulation and animal species. This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which means it has high permeability but low aqueous solubility[1]. Its solubility is also pH-dependent, with higher solubility at acidic pH (<4) and significantly lower solubility at neutral pH (>5.5)[1]. This low and pH-dependent solubility is a primary reason for its incomplete absorption and potential variability in oral bioavailability.
Q2: What is a standard vehicle for oral gavage of this compound in preclinical models like mice?
A2: A commonly used and effective vehicle for administering this compound via oral gavage in preclinical studies is a suspension. A typical formulation consists of:
-
0.5% sodium carboxymethylcellulose (NaCMC) or methylcellulose as a suspending agent.
-
0.1% Tween-80 as a wetting agent to aid in the dispersion of the hydrophobic drug powder.
-
The components are mixed in sterile water.
It is crucial to ensure the suspension is homogenous before each administration.
Q3: Are there advanced formulation strategies that can improve the oral bioavailability of this compound?
A3: Yes, several advanced formulation strategies have the potential to enhance the oral bioavailability of this compound by addressing its low solubility. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form has higher kinetic solubility than the crystalline form, which can lead to increased dissolution and absorption[3][4].
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and facilitate their absorption[5][6].
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and potentially improved bioavailability[7][8].
While patents suggest the exploration of solid dispersions for this compound, there is a lack of publicly available, direct comparative preclinical studies for these advanced formulations against the standard suspension.
Q4: How does metabolism affect this compound's bioavailability?
A4: this compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzymes[1][9]. Co-administration with inhibitors of CYP3A can increase this compound's plasma concentration, while inducers of CYP3A can decrease it. This is an important consideration in experimental design, as it can be a source of variability in drug exposure. One study in rats showed that co-administration of Plumbagin, a CYP3A4 inhibitor, increased the Cmax and AUC of this compound by 32.48% and 46.24%, respectively[10][11].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals. | 1. Inconsistent Suspension: The this compound suspension may not be uniformly mixed, leading to inconsistent dosing. 2. Gavage Technique: Improper oral gavage technique can lead to variable administration. 3. Physiological Differences: Individual animal differences in gastric pH and gastrointestinal transit time. 4. Metabolic Differences: Variations in CYP3A enzyme activity between animals. | 1. Optimize Suspension: Ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed. Prepare fresh suspensions regularly. 2. Standardize Gavage: Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. 3. Fasting: Consider a brief fasting period before dosing to standardize gastric conditions, but be mindful of the animal's welfare. 4. Control for Metabolism: Use animals from a consistent genetic background and age to minimize metabolic variability. |
| Lower than expected tumor growth inhibition despite correct dosing. | 1. Suboptimal Bioavailability: The standard suspension may not be providing sufficient drug exposure. 2. Rapid Metabolism: this compound has a relatively short half-life (around 3-4 hours)[1]. 3. Tumor Model Resistance: The specific tumor model may be less sensitive to EZH2 inhibition. | 1. Consider Formulation Enhancement: If feasible, explore the formulation of this compound as an amorphous solid dispersion or a lipid-based system to potentially increase bioavailability. 2. Dosing Regimen: Consider a twice-daily (BID) dosing regimen if not already in use to maintain more consistent plasma concentrations. 3. Confirm Target Engagement: Analyze H3K27me3 levels in tumor tissue to confirm that this compound is reaching its target and inhibiting EZH2 activity. |
| Difficulty in preparing a consistent and stable oral suspension. | 1. Poor Wettability: this compound is a hydrophobic compound and can be difficult to wet. 2. Particle Agglomeration: Drug particles may clump together, leading to a non-uniform suspension. | 1. Optimize Wetting Agent: Ensure the concentration of Tween-80 (or another suitable surfactant) is adequate. Sonication of the suspension can also help to break up agglomerates. 2. Viscosity of Vehicle: Adjust the concentration of the suspending agent (e.g., NaCMC) to achieve a viscosity that prevents rapid settling of particles. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study in rats, providing a baseline for a standard oral suspension of this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Animal Model | Reference |
| This compound Suspension | 80 | 1856.3 ± 452.1 | 21034.7 ± 3891.2 | 10.56 ± 2.13 | Sprague-Dawley Rats | [10][11] |
Experimental Protocols
Preparation of Standard this compound Oral Suspension
This protocol is a standard method for preparing a this compound suspension for oral gavage in preclinical models.
Materials:
-
This compound (hydrobromide salt)
-
Sodium carboxymethylcellulose (NaCMC)
-
Tween-80
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Sonicator (optional)
Protocol:
-
Prepare the Vehicle:
-
In a sterile beaker, add the required volume of sterile water.
-
While stirring with a magnetic stir bar, slowly add NaCMC to a final concentration of 0.5% (w/v). Continue stirring until the NaCMC is fully dissolved and the solution is clear. This may take some time.
-
Add Tween-80 to the solution to a final concentration of 0.1% (v/v) and continue stirring until it is fully dispersed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure a uniform mixture.
-
(Optional) If particle agglomerates are visible, sonicate the suspension for a short period (e.g., 5-10 minutes) to aid in dispersion.
-
-
Administration:
-
Before each administration, vigorously vortex or stir the suspension to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified pathway of EZH2 inhibition by this compound.
Experimental Workflow for Evaluating Oral Formulations
Caption: Preclinical workflow for comparing this compound oral formulations.
Logical Relationship of Factors Affecting Bioavailability
References
- 1. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Herb-Drug Interactions of Plumbagin and this compound in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Addressing Cell Line-Dependent Variability in Response to Tazemetostat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability in cellular responses to Tazemetostat. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, sold under the brand name Tazverik, is an orally available, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound blocks the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that leads to transcriptional repression of target genes. This can result in the re-expression of tumor suppressor genes, leading to decreased cancer cell proliferation.[1][2][3]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The variability in sensitivity to this compound across different cancer cell lines is multifactorial and can be attributed to:
-
EZH2 Mutation Status: Cell lines with activating mutations in EZH2 (e.g., Y646X, A687V) are often more dependent on its activity for survival and proliferation, and thus tend to be more sensitive to this compound.[4]
-
Genetic Background: The overall genetic landscape of the cell line, including the status of tumor suppressor genes and oncogenes, can influence the cellular response.
-
SWI/SNF Complex Integrity: The SWI/SNF chromatin remodeling complex functionally opposes PRC2. Loss-of-function mutations in SWI/SNF subunits, such as INI1 (SMARCB1), can create a dependency on EZH2, thereby sensitizing cells to this compound.[2]
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT and MEK/ERK pathways, can confer resistance to EZH2 inhibition.
-
Tumor Microenvironment: In vivo, the tumor microenvironment can play a role in the response to this compound.
Q3: Is this compound effective in cell lines with wild-type EZH2?
A3: Yes, this compound has shown activity in cell lines and patient-derived xenograft models with wild-type EZH2, although the response rates are generally lower compared to EZH2-mutant models.[4][5][6][7][8] The anti-tumor effect in wild-type EZH2 contexts may be due to the inhibition of the native function of EZH2 in promoting cell proliferation and blocking differentiation.
Q4: What are the known mechanisms of acquired resistance to this compound?
A4: Acquired resistance to this compound can arise through several mechanisms, including:
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene that prevent this compound from binding to the catalytic site can lead to resistance.
-
Upregulation of Bypass Signaling Pathways: Activation of pathways that promote cell survival and proliferation, such as the RB1/E2F pathway, can overcome the effects of EZH2 inhibition.[9][10]
-
Epigenetic Reprogramming: Cells may undergo epigenetic changes that reduce their dependence on EZH2 for survival.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for the same cell line across experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. 4. Mycoplasma contamination. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh this compound dilutions from a new stock for each experiment. 4. Regularly test cell cultures for mycoplasma contamination. |
| No significant reduction in H3K27me3 levels after this compound treatment. | 1. Insufficient drug concentration or incubation time. 2. Ineffective antibody for Western blot or ChIP. 3. High histone turnover rate in the specific cell line. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for H3K27me3 reduction. 2. Validate the anti-H3K27me3 antibody using positive and negative controls. 3. Increase the duration of this compound treatment. |
| Cell line initially responds to this compound but develops resistance over time. | 1. Selection of a pre-existing resistant subpopulation. 2. Acquired mutations in EZH2 or resistance pathways (e.g., RB1/E2F). | 1. Perform single-cell cloning to isolate and characterize sensitive and resistant populations. 2. Analyze resistant clones for mutations in EZH2 and key components of the RB1/E2F pathway. 3. Consider combination therapies to target bypass pathways.[10][11] |
| High background in apoptosis assays. | 1. Suboptimal cell health prior to treatment. 2. Harsh cell handling during the assay. | 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Handle cells gently during harvesting and staining procedures. |
Quantitative Data Summary
Table 1: this compound Clinical Trial Response Rates
| Cancer Type | EZH2 Status | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Epithelioid Sarcoma | INI1-negative | 15%[12][13][14][15] | 1.6%[12][14][16] | 13%[12][14] |
| Follicular Lymphoma | Mutant | 69%[4][5][6][7][8] | 13%[5][6][7][8] | 56%[5][6][8] |
| Follicular Lymphoma | Wild-Type | 35%[4][5][6][7][8] | 4%[6][7][8] | 31%[6][8] |
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTS/MTT Addition:
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.
Western Blot for EZH2 and H3K27me3
-
Cell Lysis: Treat cells with this compound as required. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the loading control.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enrichment of specific DNA regions by qPCR or perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. This compound for the treatment of R/R FL [lymphomahub.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAZVERIK® (this compound) | Efficacy in Advanced Epithelioid Sarcoma [tazverik.com]
- 13. targetedonc.com [targetedonc.com]
- 14. FDA approves this compound for advanced epithelioid sarcoma | FDA [fda.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]
Troubleshooting inconsistent results in Tazemetostat xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Tazemetostat xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][3] This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound blocks the formation of H3K27me3 (trimethylated H3K27), leading to the reactivation of silenced PRC2 target genes.[1][3] This can induce cell cycle arrest and apoptosis in susceptible cancer cells.[4]
Q2: What is the difference in sensitivity to this compound between EZH2 mutant and wild-type cancer models?
EZH2 mutant lymphomas, particularly those with activating mutations (e.g., Y641, A677), are generally more dependent on EZH2 activity for their proliferation and survival.[3][4] Consequently, cell lines and xenograft models harboring these mutations are often significantly more sensitive to the anti-proliferative and apoptotic effects of this compound compared to their EZH2 wild-type counterparts.[4][5] While wild-type cell lines may show a cytostatic response, mutant cell lines often exhibit a cytotoxic response to this compound.[5] However, responses can still be observed in some wild-type models, albeit often to a lesser extent.[4][5]
Q3: What are the recommended dosages for this compound in preclinical xenograft studies?
The dosage of this compound can vary depending on the xenograft model and the specific goals of the study. Published studies have reported a range of effective doses. For example, in some lymphoma models, doses of 125 mg/kg or 500 mg/kg administered twice daily have been used.[5] In other studies with different tumor types, doses such as 250 mg/kg and 400 mg/kg twice daily have been evaluated.[6] It is crucial to perform dose-response studies to determine the optimal dose for a specific model, balancing efficacy with tolerability.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
High animal-to-animal variability in tumor response is a common challenge in xenograft studies.[5]
Potential Causes:
-
Inherent Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may have intrinsic heterogeneity, leading to varied responses.
-
Inconsistent Drug Administration: Variability in the gavage technique or drug formulation can lead to inconsistent drug exposure.
-
Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth.
-
Tumor Implantation Site and Technique: Variations in the number of cells injected, injection site, and technique can lead to differences in initial tumor take and growth rates.
Troubleshooting Steps:
-
Cell Line/PDX Model Characterization: Ensure the cell line or PDX model is well-characterized and has a stable phenotype. Consider single-cell cloning to reduce heterogeneity if necessary.
-
Standardize Drug Administration:
-
Ensure the drug suspension is homogenous before each administration.
-
Train all personnel on a consistent oral gavage technique to minimize variability in dosing.
-
-
Animal Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment.
-
Optimize Tumor Implantation:
-
Use a consistent number of viable cells for implantation.
-
Inject cells into the same anatomical location for all animals.
-
Consider using Matrigel to improve tumor take and consistency.[5]
-
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.
Issue 2: Lack of Expected Tumor Growth Inhibition
Potential Causes:
-
Primary or Acquired Resistance: The tumor model may be intrinsically resistant to this compound, or it may have developed resistance during the course of the study.
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target inhibition in the tumor tissue.
-
Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure.
-
Incorrect Model Selection: The chosen xenograft model may not be dependent on the EZH2 pathway for its growth and survival.
Troubleshooting Steps:
-
Investigate Resistance Mechanisms:
-
Signaling Pathway Activation: Analyze tumors for the activation of alternative survival pathways such as PI3K/AKT/mTOR or MAPK pathways, which have been implicated in resistance to EZH2 inhibitors.[1][4]
-
Secondary EZH2 Mutations: Sequence the EZH2 gene in resistant tumors to check for secondary mutations that may prevent drug binding.[1]
-
RB1/E2F Axis Alterations: Investigate for mutations or alterations in the RB1/E2F cell cycle regulatory pathway.[7]
-
-
Optimize Dosing Regimen:
-
Perform a dose-escalation study to determine the maximum tolerated dose and the dose that achieves the greatest therapeutic effect.
-
Evaluate different dosing schedules (e.g., once daily vs. twice daily) as this can impact target inhibition.[2]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Measure this compound levels in plasma and tumor tissue to confirm adequate drug exposure.
-
Assess the level of H3K27me3 in tumor tissue as a pharmacodynamic biomarker to confirm target engagement. A reduction in H3K27me3 indicates that this compound is reaching its target and inhibiting EZH2 activity.[2]
-
-
Re-evaluate Model Selection: Confirm that the chosen cell line or PDX model has a rationale for sensitivity to EZH2 inhibition (e.g., EZH2 mutation, SMARCB1 loss).[8]
Issue 3: Tumor Regrowth After Initial Response
Potential Causes:
-
Acquired Resistance: The tumor cells may have developed resistance to this compound over time through the mechanisms described in Issue 2.
-
Selection of a Resistant Subclone: The initial tumor may have contained a small population of resistant cells that were selected for and expanded during treatment.
-
Insufficient Treatment Duration: The treatment duration may not have been long enough to eliminate all cancer cells, allowing for regrowth after treatment cessation.
Troubleshooting Steps:
-
Analyze Regrown Tumors: Biopsy and analyze the regrown tumors to investigate mechanisms of acquired resistance as outlined in Issue 2.
-
Combination Therapy: Consider combining this compound with other agents that target potential resistance pathways. For example, combination with PI3K inhibitors has been suggested to overcome resistance.[4]
-
Intermittent Dosing Schedules: Explore intermittent dosing schedules (e.g., one week on, one week off) which have shown efficacy in some models and may delay the onset of resistance.[2]
-
Extended Treatment Duration: If tolerated by the animals, consider extending the duration of treatment to see if a more durable response can be achieved.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Different Xenograft Models
| Xenograft Model | EZH2 Status | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| OCI-LY19 (DLBCL) | Wild-type | 125 or 500 | Twice daily | Significant dose-dependent tumor growth inhibition | [5] |
| Toledo (DLBCL) | Wild-type | 125 or 500 | Twice daily | Modest tumor growth inhibition, not readily differentiated from vehicle control | [5] |
| SU-DHL-5 (DLBCL) | Wild-type | 125 or 500 | Twice daily | Modest tumor growth inhibition, not readily differentiated from vehicle control | [5] |
| KARPAS-422 (Lymphoma) | Mutant | 80 | Twice daily | Tumor regressions | [2] |
| Pfeiffer (Lymphoma) | Mutant | 114 | Once daily | Tumor regressions | [2] |
| G401 (Rhabdoid) | SMARCB1-deficient | 250 | Twice daily | Tumor regressions | [2] |
| CD39 (Chordoma PDX) | PBRM1 variant | 75 | Twice a day, 5 days/week | Dramatic antitumor efficacy (p < 0.0001) | [9] |
| IC-L1115ATRT (Pediatric Brain Tumor PDOX) | Not specified | 400 | Twice daily | Significantly prolonged survival (101%) | [6] |
| IC-2305GBM (Pediatric Brain Tumor PDOX) | Not specified | 250 and 400 | Twice daily | Significantly prolonged survival (32% and 45% respectively) | [6] |
Experimental Protocols
General Protocol for a this compound Xenograft Study
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunodeficient mice (e.g., SCID, NSG) appropriate for the xenograft model. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium).
-
For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Prepare this compound formulation. A common vehicle is 0.5% sodium carboxymethylcellulose (NaCMC) with 0.1% Tween-80 in water.[5]
-
Administer this compound or vehicle via oral gavage at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue, plasma, and other relevant organs.
-
Analyze tumor tissue for H3K27me3 levels by immunohistochemistry or western blot to confirm target engagement.
-
Analyze plasma for this compound concentration to assess drug exposure.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
Mandatory Visualizations
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: General experimental workflow for a this compound xenograft study.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Tazemetostat and CYP3A4 Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP3A4 metabolism on the in vivo efficacy of tazemetostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in vivo?
This compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system.[1][2][3][4] This process involves N-dealkylation to form major metabolites, EPZ-6930 (M5) and EPZ006931 (M3), which are considered inactive.[1][4][5][6] The metabolite EPZ-6930 can be further metabolized by CYP3A.[2][4][6] Fecal excretion is the main route of elimination for this compound and its metabolites.[1][5][6]
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of this compound?
Co-administration of this compound with CYP3A4 inhibitors leads to a significant increase in this compound plasma concentrations.[6][7] This is due to the inhibition of its primary metabolic clearance pathway. For instance, strong or moderate CYP3A4 inhibitors can increase the area under the curve (AUC) and maximum concentration (Cmax) of this compound, potentially leading to an increased risk of adverse events.[2][8][9] Clinical studies have shown that co-administration with the strong CYP3A inhibitor itraconazole increased this compound exposure by 2-3 fold.[8][9][10] Similarly, the moderate CYP3A inhibitor fluconazole increased this compound steady-state AUC by 3.1-fold and Cmax by 2.3-fold.[1][11]
Q3: How do CYP3A4 inducers affect the pharmacokinetics of this compound?
Concurrent use of this compound with strong or moderate CYP3A4 inducers can significantly decrease this compound plasma concentrations, which may reduce its efficacy.[7][11][12] A clinical study demonstrated that co-administration with the strong CYP3A inducer rifampin decreased the steady-state Cmax and AUC of this compound by approximately 84%.[2][8][9]
Q4: Are there any dose adjustment recommendations for this compound when co-administered with CYP3A4 modulators?
Yes, dose adjustments are crucial. It is recommended to avoid co-administration of this compound with strong or moderate CYP3A4 inhibitors and inducers.[7][13] However, if co-administration with a moderate CYP3A4 inhibitor is unavoidable, the this compound dose should be reduced.[6][7] For example, the recommended dose of 800 mg twice daily should be reduced to 400 mg twice daily.[6] After discontinuing the CYP3A4 inhibitor, the this compound dose can be resumed to the original level after 3 elimination half-lives of the inhibitor.[7] No dose adjustments are typically required for co-administration with CYP3A inducers, but it is generally advised to avoid this combination.[6]
Q5: Does this compound itself affect the activity of CYP enzymes?
This compound is considered a weak inducer of CYP3A and CYP2C19.[1] This was demonstrated by a decrease in the AUC of midazolam (a CYP3A substrate) and omeprazole (a CYP2C19 substrate) when co-administered with this compound.[1] It is also a weak inhibitor of CYP2C8.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Higher than expected this compound plasma concentrations and/or increased toxicity in vivo. | Co-administration of a known or suspected CYP3A4 inhibitor. | Review all co-administered compounds for their potential to inhibit CYP3A4. If a moderate or strong inhibitor is identified, its administration should be avoided if possible. If unavoidable, reduce the this compound dose according to clinical guidelines.[6][7] |
| Lower than expected this compound plasma concentrations and/or lack of efficacy in vivo. | Co-administration of a known or suspected CYP3A4 inducer. | Review all co-administered compounds for their potential to induce CYP3A4. Avoid co-administration with moderate to strong CYP3A4 inducers.[12] |
| Auto-induction of this compound metabolism. | Be aware that repeated administration of this compound can lead to a dose-dependent decrease in its own exposure due to the auto-induction of CYP3A-mediated metabolism.[1][5] Consider this effect when analyzing pharmacokinetic data from multi-dose studies. | |
| Variability in this compound efficacy across different preclinical animal models. | Species-specific differences in CYP3A4 expression and activity. | Characterize the CYP3A4 activity in the specific animal model being used. Consider using models with humanized CYP3A4 enzymes for more translatable results. |
| Unexpected drug-drug interaction with a compound not known to be a strong CYP3A4 modulator. | The compound may be a moderate or weak CYP3A4 modulator, or it may be affecting other metabolic pathways or transporters involved in this compound disposition. | Conduct in vitro metabolism studies to assess the inhibitory or inductive potential of the co-administered compound on CYP3A4. Evaluate potential interactions with transporters like P-glycoprotein (P-gp), as this compound is a substrate of P-gp.[1][14] |
Data Presentation
Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics
| CYP3A4 Inhibitor | Type | Change in this compound Cmax | Change in this compound AUC | Reference |
| Itraconazole | Strong | 1.86-fold increase (steady state) | 2.47-fold increase (steady state) | [2][8][9] |
| Itraconazole | Strong | 2.00-fold increase (single dose) | 3.12-fold increase (single dose) | [2][8] |
| Fluconazole | Moderate | 2.3-fold increase | 3.1-fold increase | [1][11] |
Table 2: Impact of CYP3A4 Inducers on this compound Pharmacokinetics
| CYP3A4 Inducer | Type | Change in this compound Cmax | Change in this compound AUC | Reference |
| Rifampin | Strong | ~84% decrease | ~84% decrease | [2][8][9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of a Test Compound's a CYP3A4 Inhibitor on this compound Pharmacokinetics in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1 (Control): Vehicle + this compound
-
Group 2 (Test): Test Compound (potential CYP3A4 inhibitor) + this compound
-
-
Dosing:
-
Administer the vehicle or the test compound orally at a predetermined dose.
-
After a specified pre-treatment time (e.g., 1 hour), administer this compound orally at a standard dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-tazemetostat administration.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life (t½) for both groups using appropriate software (e.g., Phoenix WinNonlin).
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and test groups to determine the effect of the test compound on this compound exposure. A significant increase in AUC and Cmax in the test group suggests CYP3A4 inhibition.
Mandatory Visualizations
Caption: Metabolic pathway of this compound via CYP3A4.
Caption: In vivo drug-drug interaction study workflow.
Caption: this compound mechanism of action via EZH2 inhibition.
References
- 1. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cytochrome P450 3A Inhibition and Induction by Itraconazole and Rifampin on this compound Pharmacokinetics in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability, Metabolism, and Excretion of [14C]‐this compound in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Cytochrome P450 3A Inhibition and Induction by Itraconazole and Rifampin on this compound Pharmacokinetics in Patients With Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. TAZVERIK® (this compound) HCP | R/R Follicular Lymphoma [tazverik.com]
- 14. drugs.com [drugs.com]
Navigating Long-Term Experiments: A Technical Guide to Preventing Tazemetostat Degradation in Solution
Cambridge, MA – To support researchers, scientists, and drug development professionals in achieving reliable and reproducible results in long-term in vitro studies, this technical support center provides comprehensive guidance on preventing the degradation of Tazemetostat in solution. By addressing common challenges and offering detailed experimental protocols, this resource aims to ensure the integrity of experimental outcomes.
This compound, a potent and selective inhibitor of the EZH2 methyltransferase, is a critical tool in cancer research. However, its stability in aqueous solutions, particularly in cell culture media over extended periods, can be a concern. This guide offers practical solutions and in-depth information to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to prepare high-concentration stock solutions of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO).[1] Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] For optimal stability, use freshly prepared stock solutions for your experiments whenever possible.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most commonly used solvent for preparing this compound stock solutions, with a solubility of up to 58.33 mg/mL (101.84 mM).[3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the compound.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound's solubility in aqueous solutions is pH-dependent. While specific long-term stability data in cell culture media at 37°C is limited in publicly available literature, it is a critical factor to consider for multi-day or multi-week experiments. As a general best practice for small molecule inhibitors, the stability in culture media should be empirically determined for long-term experiments.
Q4: How often should I replenish this compound in my long-term cell culture experiments?
A4: Due to the potential for degradation at 37°C in aqueous media, it is advisable to replenish the cell culture media containing freshly diluted this compound every 2-3 days. This practice helps to maintain a consistent effective concentration of the inhibitor throughout the experiment. For experiments extending beyond a week, a stability test in your specific cell culture medium is recommended.
Q5: What are the potential signs of this compound degradation in my experiments?
A5: A decrease in the expected biological activity, such as a reduction in the inhibition of H3K27 trimethylation or a loss of anti-proliferative effects over time, could indicate degradation of this compound. Inconsistent results between experiments or a gradual loss of efficacy during a single long-term experiment are also red flags.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare working solutions fresh for each experiment from a recently thawed aliquot. |
| Loss of efficacy in long-term experiments (e.g., > 3 days) | Degradation of this compound in cell culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound every 48-72 hours. Consider performing a stability study of this compound in your specific cell culture medium and conditions. |
| Precipitation of this compound in cell culture medium | Exceeding the solubility limit of this compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions of the stock solution before adding to the final culture volume to facilitate better mixing and dissolution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., RPMI-1640 or DMEM with supplements)
-
Sterile, cell-free culture plates or tubes
-
Incubator at 37°C with 5% CO₂
-
Analytical method for this compound quantification (e.g., LC-MS)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense the this compound-containing medium into multiple sterile wells or tubes.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove an aliquot from the incubator.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as LC-MS.[4]
-
Plot the concentration of this compound versus time to determine its degradation rate.
This compound Mechanism of Action and Signaling Pathway
This compound is a selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5] By blocking the methyltransferase activity of EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is crucial for gene silencing. Inhibition of EZH2 leads to the reactivation of tumor suppressor genes that are aberrantly silenced in certain cancers, ultimately leading to reduced cell proliferation.
Figure 1. this compound inhibits EZH2 within the PRC2 complex, preventing histone methylation and gene silencing.
Experimental Workflow for Long-Term this compound Treatment
To ensure the validity of long-term experiments with this compound, a systematic workflow is recommended. This includes careful planning of media changes and consideration of stability testing.
Figure 2. Recommended workflow for long-term cell culture experiments involving this compound treatment.
References
- 1. youtube.com [youtube.com]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing H3K27me3 Levels in Control vs. Tazemetostat-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, Tazemetostat. The focus is on accurately measuring and normalizing the levels of H3K27me3 in treated versus control samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its effect on H3K27me3?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene repression.[1][3] this compound competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[2][4] This leads to a global reduction in H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.[1][2]
Q2: How long does it take for this compound to reduce H3K27me3 levels in cell culture?
A2: The reduction of H3K27me3 levels by this compound is time-dependent. Maximal inhibition of H3K27me3 is typically observed after 3 to 4 days of continuous exposure in cell culture.[4] Some studies have reported a reduction to 75% of the original level after a 6-hour treatment, with a more significant, progressive suppression over 3 days.[5][6]
Q3: What concentration of this compound should I use in my cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. For inhibiting H3K27me3, the IC50 (half-maximal inhibitory concentration) is in the low nanomolar range (typically 2-90 nM).[4] However, for anti-proliferative effects, higher concentrations in the micromolar range may be required.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: I am not seeing a significant reduction in global H3K27me3 levels by Western blot after this compound treatment. What could be the issue?
A4: Several factors could contribute to this issue. Please refer to the troubleshooting guide below for a detailed breakdown of potential problems and solutions.
Troubleshooting Guide: Western Blot for H3K27me3
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak H3K27me3 signal in control samples | - Inefficient nuclear extraction- Low antibody concentration or poor antibody quality- Inappropriate transfer conditions for small histone proteins | - Ensure your protocol efficiently enriches for nuclear proteins.- Use a validated anti-H3K27me3 antibody at the recommended dilution.- Optimize transfer time and buffer composition for low molecular weight proteins (e.g., use a CAPS buffer at pH 11).[8] |
| No significant difference between control and treated samples | - Insufficient this compound concentration or treatment duration- Cell line is resistant to this compound- Issues with antibody specificity or signal saturation | - Perform a dose-response and time-course experiment to optimize treatment conditions.- Verify the sensitivity of your cell line to this compound.- Use a highly specific antibody and ensure you are working within the linear range of detection. |
| "Blotchy" or uneven bands | - Incomplete protein transfer- Air bubbles during transfer- Aggregated protein samples | - Ensure complete and even contact between the gel and membrane.- Carefully remove any air bubbles before starting the transfer.- Ensure proper sample preparation and sonication to shear chromatin effectively.[8] |
| High background | - Insufficient blocking- Too high primary or secondary antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent.- Titrate your antibodies to determine the optimal concentration.- Increase the number and duration of wash steps. |
Experimental Protocols
Western Blot for H3K27me3
-
Cell Lysis and Nuclear Extraction:
-
Harvest control and this compound-treated cells.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 15 µg) onto a 15% polyacrylamide gel.[8]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane (0.2 µm) activated in methanol.
-
Optimize transfer conditions for small proteins (e.g., 100V for 30-60 minutes).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #C36B11) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
-
Cell Fixation and Lysis:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Sonify the nuclear lysate to shear chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a standard column-based method.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to a known PRC2 target gene (e.g., MYT1) and a negative control region.[9]
-
Calculate the enrichment of H3K27me3 at the target locus relative to the input and IgG controls.
-
Note on ChIP-Seq Normalization: Standard ChIP-seq normalization methods may fail to detect a global decrease in H3K27me3 following EZH2 inhibitor treatment.[10] An alternative approach using spike-in normalization with Drosophila melanogaster chromatin is recommended to accurately quantify genome-wide changes.[9][10]
Immunohistochemistry (IHC) for H3K27me3
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on slides.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., Epitope Retrieval Solution 2, pH 9).[11]
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against H3K27me3 (e.g., Millipore, #07-449) at an optimized dilution (e.g., 1:250).[12]
-
Apply a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Evaluate the staining intensity and the percentage of positive cells. A global reduction in H3K27me3 staining is expected in this compound-treated samples.[11]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value Range | Reference(s) |
| EZH2 IC50 (biochemical) | 2-38 nM | [3][13] |
| H3K27me3 IC50 (cellular) | 2-90 nM | [4] |
| Anti-proliferative IC50 | 32 nM - >10 µM | [7][14] |
Table 2: Recommended Antibody Dilutions for H3K27me3 Detection
| Application | Antibody | Recommended Dilution | Reference(s) |
| Western Blot | Cell Signaling Technology (#C36B11) | 1:1000 | Manufacturer's Datasheet |
| IHC | Millipore (#07-449) | 1:250 | [12] |
| IHC | Cell Signaling Technology (#C36B11) | 1:150 | [11] |
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Western blot workflow for H3K27me3 detection.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Tazemetostat and PI3K inhibitors in lymphoma models
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for lymphoma, both EZH2 inhibitors, such as tazemetostat, and PI3K inhibitors have emerged as crucial players. This guide provides an objective, data-driven comparison of their performance in preclinical lymphoma models, offering insights into their mechanisms of action, efficacy, and the underlying signaling pathways.
Executive Summary
This compound, a selective inhibitor of EZH2, and various PI3K inhibitors targeting the PI3K/AKT/mTOR pathway have demonstrated significant anti-tumor activity in lymphoma. Preclinical evidence suggests that while both classes of drugs can effectively inhibit lymphoma cell growth, their efficacy can be influenced by the specific genetic context of the lymphoma subtype. Notably, activation of the PI3K pathway has been identified as a potential mechanism of resistance to EZH2 inhibitors, suggesting a rationale for combination therapies. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to provide a comparative overview.
Mechanism of Action and Signaling Pathways
This compound and the EZH2 Pathway
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In normal germinal center B-cells, EZH2 is highly expressed and plays a key role in cell proliferation and differentiation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[1] This epigenetic silencing of tumor suppressor genes is crucial for B-cell development.[2] In many lymphomas, particularly those of germinal center B-cell origin, EZH2 is either overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and uncontrolled cell proliferation.[3] this compound acts as a competitive inhibitor of the S-adenosyl-methionine (SAM)-binding pocket of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[3][4] This ultimately results in cell cycle arrest and apoptosis in lymphoma cells.[4]
PI3K Inhibitors and the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] This pathway is frequently hyperactivated in various cancers, including lymphoma, due to mutations or amplification of PI3K isoforms or loss of the tumor suppressor PTEN.[5][6] Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[6] PI3K inhibitors block the catalytic activity of one or more PI3K isoforms (e.g., α, β, δ, γ), thereby preventing the production of PIP3 and shutting down this pro-survival signaling cascade.[5]
Preclinical Efficacy: In Vitro Studies
The anti-proliferative activity of this compound and various PI3K inhibitors has been evaluated in a range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target | Lymphoma Cell Line | EZH2 Status | IC50 (nM) | Reference |
| This compound | EZH2 | WSU-DLCL2 | Y646F Mutant | 15 | [7] |
| This compound | EZH2 | KARPAS-422 | Y641N Mutant | 4 | [8][9] |
| This compound | EZH2 | SU-DHL-6 | WT | 760 | [8][9] |
| This compound | EZH2 | OCI-LY19 | WT | >10,000 | [7] |
| Idelalisib | PI3Kδ | Various B-cell lymphoma | Not Specified | Not Specified | [10] |
| Copanlisib | PI3Kα/δ | Various B-cell lymphoma | Not Specified | Not Specified | [10] |
| Duvelisib | PI3Kδ/γ | Various B-cell lymphoma | Not Specified | Not Specified | [10] |
| Buparlisib | pan-PI3K | VL51 (CLL) | Not Specified | ~100-1000 | [11] |
| Copanlisib | pan-PI3K | VL51 (CLL) | Not Specified | ~1-10 | [11] |
| ZSTK474 | pan-PI3K | Jurkat (T-ALL) | Not Specified | ~100-1000 | [12] |
| BKM-120 | pan-PI3K | Jurkat (T-ALL) | Not Specified | ~100-1000 | [12] |
Note: IC50 values are highly dependent on the assay conditions and cell line used. Data presented here is a synthesis from multiple sources and direct comparison should be made with caution.
Preclinical Efficacy: In Vivo Studies
Xenograft models provide a valuable platform for assessing the in vivo anti-tumor activity of therapeutic agents. The following table summarizes available monotherapy data for this compound and a PI3K inhibitor in a diffuse large B-cell lymphoma (DLBCL) model.
| Compound | Dose & Schedule | Lymphoma Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 500 mg/kg, BID | SU-DHL-6 xenograft | -7.6% | [13] |
| Amdizalisib (PI3Kδ inhibitor) | Not specified | SU-DHL-6 xenograft | 60.9% | [13] |
| This compound | 500 mg/kg, BID | OCI-LY19 xenograft | Significant dose-dependent TGI | [8][14] |
Note: TGI of -7.6% for this compound suggests tumor regression. The data for this compound and Amdizalisib are from a combination study, but provide insights into their single-agent activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lymphoma cell lines are seeded into 96-well microplates at an appropriate density and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a PI3K inhibitor. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against the log of the compound concentration.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A suspension of lymphoma cells (e.g., SU-DHL-6) is injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, PI3K inhibitor).
-
Drug Administration: The compounds are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion and Future Directions
Both this compound and PI3K inhibitors represent valuable therapeutic strategies for lymphoma. This compound's efficacy is particularly pronounced in lymphomas with EZH2 mutations, but it also shows activity in wild-type EZH2 contexts. PI3K inhibitors have demonstrated broad activity across various lymphoma subtypes due to the central role of the PI3K pathway in cell survival.
The observation that PI3K pathway activation can mediate resistance to EZH2 inhibitors provides a strong rationale for combining these two classes of agents. Preclinical studies have already shown synergistic effects, and clinical trials investigating such combinations are underway. Future research should focus on direct head-to-head comparisons of different PI3K inhibitors against this compound in a panel of well-characterized lymphoma models to better delineate their respective strengths and patient populations most likely to benefit. Furthermore, the identification of predictive biomarkers will be crucial for optimizing the clinical application of both monotherapies and combination regimens.
References
- 1. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
Validating Tazemetostat's On-Target Activity: A Comparative Guide to H3K27me3 Reduction in Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target activity of tazemetostat, an EZH2 inhibitor, by measuring the reduction of histone H3 lysine 27 trimethylation (H3K27me3) in tumors. We present a comparative analysis of this compound with other EZH2 inhibitors, supported by experimental data, and provide detailed methodologies for key validation assays.
Executive Summary
This compound is a potent and selective inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of H3K27, a histone modification associated with transcriptional repression.[1] In various cancers, dysregulation of EZH2 activity leads to aberrant gene silencing and tumor progression.[2] this compound competitively inhibits EZH2, leading to a global reduction in H3K27me3 levels, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation.[1][3] Validating this on-target activity through the direct measurement of H3K27me3 reduction is a critical step in preclinical and clinical development. This guide compares this compound's performance with other EZH2 inhibitors and details the experimental protocols for robust validation.
Comparative Analysis of EZH2 Inhibitors
The efficacy of EZH2 inhibitors can be assessed by their ability to reduce H3K27me3 levels in cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for H3K27me3 reduction and cell proliferation for this compound and other notable EZH2 inhibitors.
| Compound | Target | H3K27me3 Reduction IC50 (nM) | Cell Proliferation GI50/IC50 (nM) | Cell Line | Key Findings |
| This compound (EPZ-6438) | EZH2 | 19.5[1] | 322[4] | HeLa[1], KARPAS-422[4] | Orally bioavailable, potent and selective inhibitor of wild-type and mutant EZH2.[5] |
| Tulmimetostat (CPI-0209) | EZH2/EZH1 | 0.38[1] | 6[4] | HeLa[1], KARPAS-422[4] | Demonstrates superior potency and longer residence time compared to this compound, leading to more durable target inhibition.[1][6] |
| GSK2816126 | EZH2 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Various | One of the first EZH2 inhibitors to enter clinical trials.[3] |
| CPI-1205 | EZH2 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Various | In clinical trials for B-cell lymphoma and solid tumors.[3] |
| GSK126 | EZH2 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Prostate Cancer Cells | Shows synergistic effects when combined with carboplatin in aggressive-variant prostate cancer cell lines.[7] |
Mechanism of Action and Validation Workflow
The following diagrams illustrate the mechanism of EZH2 inhibition by this compound and the general workflow for validating its on-target activity.
Experimental Protocols
Accurate validation of H3K27me3 reduction relies on robust and well-defined experimental protocols. Below are detailed methodologies for Immunohistochemistry (IHC) and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Immunohistochemistry (IHC) for H3K27me3
IHC is a widely used technique to visualize the distribution and abundance of H3K27me3 within tumor tissue sections.
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize sections in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Use a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Wash sections with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with buffer.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against H3K27me3 (e.g., rabbit monoclonal) at an optimized dilution overnight at 4°C.[8][9]
-
Wash with buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash with buffer.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Image slides using a bright-field microscope.
-
Quantify the percentage of H3K27me3-positive nuclei and staining intensity using image analysis software.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of H3K27me3 distribution, offering a more quantitative and comprehensive analysis of on-target activity.
1. Cell Cross-linking and Lysis:
-
Cross-link protein-DNA complexes in cultured cells or disaggregated tumor tissue with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse cells to release nuclei.
-
Isolate and lyse nuclei to release chromatin.
2. Chromatin Shearing:
-
Shear chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the library on a next-generation sequencing platform.
7. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Compare H3K27me3 enrichment profiles between this compound-treated and control samples to identify regions with significantly reduced methylation.
-
Annotate peaks to nearby genes and perform pathway analysis.
Comparison of Validation Methods
The choice of validation method depends on the specific research question, available resources, and the nature of the tumor samples.
Conclusion
Validating the on-target activity of this compound through the measurement of H3K27me3 reduction is essential for its development and clinical application. This guide provides a framework for comparing this compound with other EZH2 inhibitors and offers detailed protocols for the two primary validation methods: IHC and ChIP-seq. The choice of method should be guided by the specific experimental goals and available resources. By employing these robust methodologies, researchers can confidently assess the pharmacodynamic effects of this compound and other EZH2 inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Assessment of H3K27me3 immunohistochemistry and combination of NF1 and p16 deletions by fluorescence in situ hybridization in the differential diagnosis of malignant peripheral nerve sheath tumor and its histological mimics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Tazemetostat vs. Pan-Histone Methyltransferase Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic therapy for cancer is rapidly evolving, with histone methyltransferase (HMT) inhibitors emerging as a promising class of targeted agents. This guide provides a detailed comparison of tazemetostat, a first-in-class EZH2 inhibitor, with other inhibitors targeting a broader range of histone methyltransferases, in the context of solid tumors. This objective analysis is supported by preclinical and clinical data to aid in research and development decisions.
Introduction to Histone Methylation and Cancer
Histone methylation is a critical post-translational modification that regulates chromatin structure and gene expression. Dysregulation of histone methyltransferases (HMTs), the enzymes responsible for this modification, is a hallmark of many cancers, leading to aberrant gene silencing or activation that promotes tumorigenesis.[1] Targeting these enzymes offers a therapeutic strategy to reverse these epigenetic alterations.[1]
This compound , an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), has received FDA approval for certain malignancies, validating this approach.[2][3] This guide compares this compound with inhibitors of other key histone methyltransferases implicated in solid tumors: DOT1L, G9a/GLP, and PRMT5.
Mechanism of Action and Target Specificity
The therapeutic efficacy of HMT inhibitors is intrinsically linked to their specific targets and mechanisms of action.
This compound (EZH2 Inhibitor): this compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] EZH2 catalyzes the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[5] By inhibiting EZH2, this compound leads to a decrease in H3K27 trimethylation (H3K27me3), resulting in the derepression of PRC2 target genes, which often include tumor suppressors.[6] this compound inhibits both wild-type and mutant forms of EZH2.[7]
Pan-Histone Methyltransferase Inhibitors: For the purpose of this guide, "pan-histone methyltransferase inhibitors" will be represented by inhibitors of other major classes of HMTs that are under investigation for solid tumors.
-
Pinometostat (DOT1L Inhibitor): Pinometostat (EPZ-5676) is a selective inhibitor of DOT1L, the sole H3K79 methyltransferase.[8][9] Dysregulation of H3K79 methylation is implicated in certain cancers.[10]
-
UNC0638 (G9a/GLP Inhibitor): UNC0638 is a potent inhibitor of G9a (also known as EHMT2) and the related enzyme GLP (EHMT1). These enzymes are the primary writers of H3K9 mono- and di-methylation (H3K9me1/2), repressive histone marks.[11] G9a/GLP are overexpressed in various solid tumors.[11]
-
GSK3326595 (PRMT5 Inhibitor): GSK3326595 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[][13] PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, and its overexpression is linked to the progression of numerous solid tumors.[14]
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies are limited. The following tables summarize available data to facilitate an indirect comparison of the anti-tumor activity of these inhibitors in solid tumor models.
Table 1: In Vitro Anti-proliferative Activity (IC50 values)
| Inhibitor (Target) | Cancer Type | Cell Line | IC50 (nM) | Citation(s) |
| This compound (EZH2) | Rhabdoid Tumor | G401 | 135 | |
| Rhabdoid Tumor | KYM-1 | 32 | [15] | |
| DLBCL (EZH2 WT) | DOHH-2 | 1700 | [16] | |
| DLBCL (EZH2 WT) | Farage | 99 | [16] | |
| DLBCL (EZH2 WT) | OCI-LY19 | 6200 | [16] | |
| Pinometostat (DOT1L) | MLL-rearranged Leukemia | MV4-11 | 3.5 - 9 | [8][17] |
| UNC0638 (G9a/GLP) | Prostate Carcinoma | PC3 | 59 | [11] |
| Prostate Carcinoma | 22RV1 | 48 | [11] | |
| NSCLC | A549 | ~5000 | [18] | |
| NSCLC | H1299 | ~2500 | [18] | |
| NSCLC | H1975 | ~3500 | [18] | |
| MYCN-amplified Neuroblastoma | Various | 8300 | ||
| GSK3326595 (PRMT5) | Mantle Cell Lymphoma | Z-138 | <100 | [19] |
| Breast Cancer | Various | Low nM range | [19] | |
| Mantle Cell Lymphoma | Various | Induces cell death at >100 nM | [13] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor (Target) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound (EZH2) | Synovial Sarcoma PDX (CTG-0771) | 400-500 mg/kg BID | Significant TGI | [20] |
| Synovial Sarcoma PDX (CTG-0331) | 250-500 mg/kg BID | Dose-dependent TGI | [20] | |
| Chordoma PDX (PBRM1-mutated) | Not specified | 100% overall survival | [1] | |
| SCLC Xenograft (NCI-H69) | Not specified (in combo) | 21.3% TGI (monotherapy) | [21] | |
| Pinometostat (DOT1L) | MLL-rearranged Leukemia Xenograft | 70.5 mg/kg/day (continuous IV) | Complete tumor regressions | [9] |
| UNC0638 (G9a/GLP) | NSCLC Xenograft (H1299) | 10 mg/kg/day (mini-osmotic pump) | Significant TGI | [18][22] |
| GSK3326595 (PRMT5) | Not specified | Not specified | Potent in vivo activity in animal models | [] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of these inhibitors are mediated through the modulation of distinct signaling pathways.
Signaling Pathway Diagrams
References
- 1. Dramatic In Vivo Efficacy of the EZH2-Inhibitor this compound in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of multiple types of hematological malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Assessing the Specificity of Tazemetostat for EZH2 over EZH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tazemetostat, an orally bioavailable small molecule inhibitor, has emerged as a significant therapeutic agent in the landscape of epigenetic modifiers. Its primary mechanism of action involves the inhibition of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). This complex plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Given the existence of a close homolog, EZH1 (Enhancer of Zeste Homolog 1), which can also function as the catalytic subunit of PRC2, understanding the specificity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of this compound's activity against EZH2 and EZH1, supported by experimental data and methodologies.
Data Presentation: Biochemical Potency of this compound
The following table summarizes the key quantitative data from biochemical assays, highlighting the inhibitory potency of this compound against both EZH2 and its homolog EZH1.
| Target Enzyme | Parameter | Value (nM) | Assay Type | Fold Selectivity (EZH1/EZH2) |
| Human PRC2-wild-type EZH2 | Ki | 2.5 | Not Specified | ~157 |
| Human EZH2 | IC50 | 11 | Peptide Assay | ~35 |
| Human EZH2 | IC50 | 16 | Nucleosome Assay | ~24.5 |
| Rat EZH2 | IC50 | 4 | Not Specified | 98 |
| Human EZH1 | IC50 | 392 | Not Specified | 1 |
Note: Fold selectivity is calculated relative to the corresponding EZH2 IC50 value from the most comparable assay type where available. The Ki value represents the inhibition constant, while IC50 is the half-maximal inhibitory concentration.
The data clearly demonstrates that this compound is a potent inhibitor of EZH2, with Ki and IC50 values in the low nanomolar range.[1][2][3] In contrast, its inhibitory activity against EZH1 is significantly lower, with an IC50 value of 392 nM.[1] This translates to a selectivity of approximately 35-fold for EZH2 over EZH1 in biochemical assays.[4][5]
Signaling Pathway and Mechanism of Action
EZH1 and EZH2 are the catalytic subunits of the PRC2 complex, which also includes core components such as EED and SUZ12.[6][7][8] This complex is responsible for mono-, di-, and tri-methylation of H3K27, a histone mark associated with transcriptional repression.[6][7][8] While both EZH1 and EZH2 can catalyze this reaction, EZH2 is predominantly expressed in actively dividing cells and is often upregulated in various cancers.[5][9] EZH1, on the other hand, is more ubiquitously expressed and is also present in non-proliferating cells.[5][9] this compound acts as a S-adenosyl methionine (SAM)-competitive inhibitor, binding to the catalytic pocket of EZH2 and preventing the transfer of a methyl group to its histone substrate.[2][4]
Experimental Protocols
The determination of this compound's specificity relies on robust biochemical assays. Below are generalized methodologies for the key experiments cited.
Biochemical Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the incorporation of a tritium-labeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.
-
Enzyme Source: Recombinant human PRC2 complexes containing either EZH2 or EZH1 as the catalytic subunit, along with core components (EED, SUZ12) and potentially accessory proteins (RBBP4, AEBP2).
-
Substrate: A synthetic peptide derived from histone H3, typically encompassing amino acids 21-44 (H3K27).
-
Reaction Buffer: A buffered solution at a physiological pH (e.g., 20 mM Tris-HCl, pH 8.0) containing dithiothreitol (DTT) to maintain a reducing environment.
-
Procedure:
-
The PRC2 complex is incubated with varying concentrations of this compound in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the H3 peptide substrate and [3H]-SAM.
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 23°C).
-
The reaction is stopped, and the mixture is transferred to a microplate containing SPA beads that capture the biotinylated H3 peptide.
-
When the radiolabeled methyl group is incorporated into the peptide, the tritium is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
The signal is measured using a microplate scintillation counter.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Nucleosome-Based HMT Assay
This assay utilizes a more physiologically relevant substrate, reconstituted mononucleosomes, to assess the impact of chromatin structure on enzyme activity and inhibitor potency.
-
Substrate: Mononucleosomes are assembled using recombinant human histone octamers and a defined DNA template.
-
Procedure: The assay principle is similar to the peptide-based SPA, but with the substitution of the peptide substrate with mononucleosomes. The detection method may also involve filter-binding assays followed by scintillation counting or other suitable techniques to quantify the incorporation of the radiolabeled methyl group into the histone H3 within the nucleosome.
Conclusion
The available biochemical data robustly supports the high specificity of this compound for EZH2 over EZH1. This selectivity is a critical attribute, as it suggests that the therapeutic effects of this compound are primarily mediated through the inhibition of EZH2, the homolog more frequently implicated in the pathology of various malignancies. The detailed experimental protocols provide a framework for the validation and further characterization of this and other EZH2 inhibitors, ensuring the generation of reliable and reproducible data for drug development and translational research. This high degree of specificity, combined with its oral bioavailability, positions this compound as a valuable tool in the targeted therapy of cancers driven by aberrant EZH2 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 8. [PDF] The role of EZH1 and EZH2 in development and cancer | Semantic Scholar [semanticscholar.org]
- 9. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression changes induced by different EZH2 inhibitors
A deep dive into the differential effects of EZH2 inhibitors on the cancer cell transcriptome, providing researchers with essential data for informed therapeutic development.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As a histone methyltransferase, it plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Its overactivity is implicated in the progression of various cancers, including lymphomas and solid tumors, by suppressing tumor suppressor genes.[2][3] A growing class of EZH2 inhibitors aims to counteract this, reactivating silenced genes and impeding cancer growth. This guide offers a comparative analysis of the gene expression changes induced by different EZH2 inhibitors, supported by experimental data to aid researchers in their selection and application.
Mechanism of Action: Reawakening Suppressed Genes
EZH2 inhibitors primarily function by competitively binding to the S-adenosylmethionine (SAM) binding site of the EZH2 enzyme, preventing the transfer of a methyl group to H3K27.[3] This reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including critical tumor suppressors.[2][4] This can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5]
Comparative Gene Expression Analysis
This section compares the effects of three prominent EZH2 inhibitors—Tazemetostat, GSK126, and Valemetostat—on gene expression in different cancer cell lines. The data presented is a synthesis from multiple studies to provide a comprehensive overview.
| Inhibitor | Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference Study Highlights |
| This compound | Follicular Lymphoma, Diffuse Large B-cell Lymphoma, Biliary Tract Cancer | - Tumor Suppressor Genes: FBP1, KLF2, ABI3BP[6]- B-cell Differentiation: PRDM1/BLIMP1[5]- Chemokine Signaling: CCL17/TARC[7][8]- Mesenchymal Differentiation Genes [9] | - Cell Cycle Progression Genes [5]- Spliceosome Pathway Genes [5] | Upregulated 468 genes more than twofold in follicular lymphoma cell lines, with a significant overlap with genes overexpressed in Hodgkin lymphoma.[7] In biliary tract cancer cells, it significantly upregulated the tumor suppressor FBP1.[6] |
| GSK126 | Murine B cells, Prostate Cancer | - Plasma Cell Differentiation Genes: Atoh8, Gas7[10]- Genes associated with neurogenesis and neuronal structure in glioblastoma stem cells[11] | - B-cell identity genes: Spib[10] | In murine B cells stimulated with LPS, GSK126 treatment led to the upregulation of genes crucial for antibody-secreting cell differentiation.[10] |
| Valemetostat | CD4+ T cells (from HIV-1 patients) | - Immune Response Genes - JAK-STAT Signaling Pathway Genes | Not specified | In ex vivo studies on CD4+ T cells from HIV-1 patients, Valemetostat induced HIV-1 mRNA expression more potently than GSK126 and another EZH2-selective inhibitor, E7438. It also led to a more than threefold increase in the expression of 177 genes compared to GSK126.[12] |
Experimental Protocols
A generalized experimental workflow for analyzing gene expression changes induced by EZH2 inhibitors is outlined below. Specific details may vary between studies.
Detailed Methodologies:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions. Cells are then treated with a specific EZH2 inhibitor at various concentrations (e.g., 0.01 µM to 25 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours to 14 days).[12][13][14]
-
RNA Isolation and Sequencing: Total RNA is extracted from the treated and control cells. Following quality control, RNA-sequencing libraries are prepared. Sequencing is typically performed using platforms like the Illumina HiSeq to generate 50bp single-end reads at a depth of over 10 million reads per sample.[13][15]
-
Data Analysis: Sequencing data undergoes quality control (e.g., FastQC) and alignment to a reference genome (e.g., hg19). Differential gene expression analysis is then performed using tools like Cufflinks and Cuffdiff to identify genes with statistically significant changes in expression (e.g., log2(fold change) > ±1 and p < 0.05).[9][13][15] Gene set enrichment analysis (GSEA) and pathway analysis are subsequently used to identify the biological processes and signaling pathways affected by the EZH2 inhibitor.[9]
Affected Signaling Pathways
EZH2 has been shown to interact with and regulate several key intracellular signaling pathways involved in cancer progression. Inhibition of EZH2 can, therefore, have broad effects on cellular signaling.
-
Wnt/β-catenin Pathway: EZH2 can activate or inhibit the Wnt/β-catenin pathway by regulating the expression of key components through H3K27me3 enrichment in their promoter regions.[3]
-
Notch Signaling Pathway: EZH2 can inhibit Notch function by promoting the methylation of the Notch1 promoter region.[3]
-
MEK/ERK Pathway: In some contexts, EZH2 can inhibit MEK-ERK1/2 signaling.[3]
-
PI3K/Akt Pathway: EZH2 can regulate the PI3K/Akt pathway, for instance, by increasing Akt phosphorylation.[3]
-
MYC: A positive feedback loop exists where EZH2 can increase MYC expression, and MYC, in turn, can boost EZH2 expression.[3]
Conclusion
The choice of an EZH2 inhibitor can have distinct consequences on the cellular transcriptome, leading to differential therapeutic outcomes. While sharing a common mechanism of reducing H3K27me3, the specific sets of genes and pathways affected can vary depending on the inhibitor and the cancer context. This comparative guide provides a foundational understanding of these differences, empowering researchers to make more strategic decisions in the development of novel epigenetic therapies. Further head-to-head studies with standardized protocols are warranted to fully elucidate the nuanced effects of this promising class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The EZH2 inhibitor this compound upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tazemetostat
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Tazemetostat. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. The following protocols for personal protective equipment (PPE), handling, and disposal are designed to be clear, procedural, and directly applicable to laboratory operations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work with this compound.
Table 1: this compound Hazard Classification [1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
No occupational exposure limits (OELs) have been established for this compound. Therefore, a conservative approach to handling, focusing on minimizing all potential exposure, is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical barriers against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
Table 2: Required Personal Protective Equipment for this compound
| PPE Category | Specification | Recommended Use |
| Hand Protection | Nitrile gloves tested to ASTM D6978 standard ("chemotherapy gloves")[2][3][4][5] | Double gloving is required for all handling activities. Change outer glove immediately upon contamination and both gloves every 30 minutes during prolonged handling.[3] |
| Eye Protection | Safety goggles with side shields | Required for all activities, including weighing, dissolving, and handling solutions. |
| Body Protection | Impervious, disposable solid-front gown with long sleeves and elastic cuffs | Must be worn over laboratory coat. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator[6][7] | Required when handling the powdered form of this compound, especially during weighing and aliquoting. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosol generation.[7] |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This step-by-step protocol outlines the safe handling procedures for a common laboratory task involving powdered this compound.
1. Preparation and Pre-Handling:
-
Designate a specific area for handling potent compounds, such as a chemical fume hood or a ventilated balance enclosure.
-
Ensure a cytotoxic spill kit is readily accessible.
-
Prepare all necessary equipment (e.g., weigh paper, spatula, conical tube, solvent) and place it within the designated handling area to minimize movement.
-
Don all required PPE as specified in Table 2, ensuring the outer gloves are pulled over the gown cuffs.
2. Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a balance enclosure to control airborne particles.
-
Use a dedicated set of utensils (spatula, forceps) for handling this compound.
-
Carefully transfer the desired amount of powder to the weigh paper. Avoid any actions that could generate dust.
-
Once weighing is complete, carefully fold the weigh paper to contain the powder.
3. Solubilization:
-
Transfer the weigh paper containing the this compound powder into a conical tube or other appropriate container.
-
Add the desired solvent to the container, ensuring the weigh paper is fully submerged.
-
Cap the container tightly and mix by gentle inversion or vortexing until the compound is fully dissolved.
4. Post-Handling and Decontamination:
-
Wipe down the balance, spatula, and any other surfaces that may have come into contact with the powder using a disposable wipe saturated with 70% ethanol or a similar deactivating agent.[1]
-
Carefully doff the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
With the inner gloves still on, wipe down the exterior of the solution container.
-
Remove the remaining PPE in the following order: gown, inner gloves, eye protection, and respirator. Dispose of all disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable utensils, and excess compound, must be disposed of as hazardous chemical waste.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (gloves, gowns, weigh paper, etc.) must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps Waste | Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste. |
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1]
Emergency Procedures
Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, use a cytotoxic spill kit to contain and clean up the spill.
-
Wear appropriate PPE, including a respirator, during the cleanup process.
-
Absorb liquids with an inert material and place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publichealthontario.ca [publichealthontario.ca]
- 4. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 5. ashp.org [ashp.org]
- 6. cdc.gov [cdc.gov]
- 7. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
